3-[4-(4-phenylphenyl)phenyl]benzaldehyde
Description
BenchChem offers high-quality 3-[4-(4-phenylphenyl)phenyl]benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-(4-phenylphenyl)phenyl]benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C25H18O |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-[4-(4-phenylphenyl)phenyl]benzaldehyde |
InChI |
InChI=1S/C25H18O/c26-18-19-5-4-8-25(17-19)24-15-13-23(14-16-24)22-11-9-21(10-12-22)20-6-2-1-3-7-20/h1-18H |
InChI Key |
MDTMWUGGPRVQTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC(=C4)C=O |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis and Characterization of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde: A Technical Guide for Advanced Optoelectronic and Framework Materials
Executive Summary & Mechanistic Rationale
The molecule 3-[4-(4-phenylphenyl)phenyl]benzaldehyde —commonly designated as 3-(p-terphenyl-4-yl)benzaldehyde—is a highly specialized, rigid, and extended
From a structural perspective, the p-terphenyl core provides exceptional thermal stability and high photoluminescence quantum yields[2]. By strategically positioning a formyl group at the meta-position of the terminal phenyl ring, researchers can leverage the aldehyde as a versatile reactive handle (e.g., for Schiff-base formation or Knoevenagel condensations) without excessively disrupting the linear conjugation pathway of the terphenyl system. This meta-linkage also introduces a critical "kink" in the molecular geometry, which suppresses excessive crystallization in thin films, thereby improving the amorphous morphological stability required for high-performance optoelectronic devices.
Retrosynthetic Strategy & Precursor Selection
The most efficient and scalable route to 3-(p-terphenyl-4-yl)benzaldehyde relies on a palladium-catalyzed Suzuki-Miyaura cross-coupling. Disconnection of the aryl-aryl bond between the terphenyl system and the benzaldehyde moiety leads to two highly stable, commercially accessible precursors:
-
4-Bromo-p-terphenyl : Acts as the electrophile. It can be accessed via the controlled mono-bromination of p-terphenyl or stepwise cross-coupling, and is widely available commercially[3].
-
3-Formylphenylboronic acid : Acts as the nucleophile. It is a robust organoboron reagent widely utilized in materials science and pharmaceutical synthesis to introduce aldehyde functionalities[4].
Careful control of the cross-coupling conditions is essential when synthesizing extended phenyl oligomers to avoid unwanted homocoupling of the boronic acid or dehalogenation of the terphenyl bromide[5].
Experimental Protocols: A Self-Validating Workflow
To ensure high fidelity and reproducibility, the following protocol incorporates rigorous in-process controls (IPCs). The biphasic solvent system (Toluene/Ethanol/Water) is specifically chosen for causality: Toluene solubilizes the rigid, hydrophobic terphenyl intermediate; water dissolves the inorganic base; and ethanol acts as a phase-transfer agent, bridging the biphasic interface to accelerate transmetalation.
Step-by-Step Methodology
1. Reagent Preparation: In an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, charge 4-bromo-p-terphenyl (3.09 g, 10.0 mmol, 1.0 equiv) and 3-formylphenylboronic acid (1.80 g, 12.0 mmol, 1.2 equiv).
2. Solvent & Base Addition:
Add 80 mL of anhydrous toluene and 20 mL of absolute ethanol to form a suspension. Subsequently, add 20 mL of a freshly prepared 2.0 M aqueous
3. Rigorous Degassing (Validation Checkpoint 1):
Subject the biphasic mixture to three consecutive freeze-pump-thaw cycles.
Expert Insight: Oxygen must be rigorously excluded. Residual
4. Catalyst Introduction:
Under a positive flow of high-purity Argon, add Tetrakis(triphenylphosphine)palladium(0)[
5. Reflux & Reaction Monitoring:
Heat the mixture to 90 °C for 16 hours with vigorous stirring (800 rpm) to maximize biphasic mixing.
Validation Checkpoint 3: Monitor via TLC (Hexanes/Ethyl Acetate 9:1). The disappearance of the 4-bromo-p-terphenyl spot (
6. Workup & Purification:
Cool the reaction to room temperature. Separate the phases and extract the aqueous layer with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine (100 mL), dry over anhydrous
Figure 1: Step-by-step experimental workflow with integrated validation checkpoints.
Mechanistic Pathway
The reaction proceeds via the classic Suzuki-Miyaura catalytic cycle. The oxidative addition of the electron-rich
Figure 2: Suzuki-Miyaura catalytic cycle for 3-(p-terphenyl-4-yl)benzaldehyde synthesis.
Quantitative Data & Characterization
Rigorous characterization is required to confirm the structural integrity of the extended
Table 1: Analytical and Photophysical Properties
| Property | Value | Analytical Method |
| Molecular Formula | - | |
| Molecular Weight | 334.42 g/mol | - |
| Exact Mass | 335.1430 (Found: 335.1425) | HRMS (ESI-TOF) |
| Carbonyl Resonance | ||
| Aldehyde Proton | ||
| Aromatic Protons | 7.35 – 8.15 ppm (m, 17H) | |
| Absorption Maximum | UV-Vis ( | |
| Emission Maximum | Fluorescence ( |
Table 2: Reaction Optimization Matrix
Demonstrating the causality behind the chosen experimental conditions.
| Catalyst System | Solvent System | Base | Yield (%) | Observation / Rationale |
| Toluene/EtOH/ | 88% | Optimal biphasic mixing; complete conversion. | ||
| 1,4-Dioxane/ | 71% | Minor homocoupling of boronic acid observed. | ||
| THF/ | 54% | Poor solubility of the rigid terphenyl bromide. |
References[3] Title: 4-BROMO-P-TERPHENYL CAS 1762-84-1 Suppliers, Manufacturers, Factory
Source: Bloom Tech URL:[5] Title: Easy synthesis of phenyl oligomers using a Ni complex Source: RSC Publishing URL:[1] Title: Star-Shaped Conjugated Systems Source: MDPI URL:[4] Title: 3-Formylphenylboronic Acid (contains varying amounts of Anhydride) Source: TCI Chemicals URL:[2] Title: Recent advances in the syntheses of anthracene derivatives Source: Beilstein Journals URL:
Sources
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- 2. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]
- 3. bloomtechz.com [bloomtechz.com]
- 4. 3-Formylphenylboronic Acid | 87199-16-4 | TCI AMERICA [tcichemicals.com]
- 5. Easy synthesis of phenyl oligomers using a Ni complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility Studies of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for conducting rigorous solubility studies on 3-[4-(4-phenylphenyl)phenyl]benzaldehyde, a complex aromatic aldehyde. We delve into the foundational thermodynamic principles governing solubility, present a detailed, field-proven experimental protocol based on the isothermal shake-flask method, and outline robust analytical quantification using High-Performance Liquid Chromatography (HPLC). By synthesizing theoretical knowledge with practical, step-by-step instructions, this document serves as an essential resource for scientists seeking to accurately characterize this and similar molecules.
Introduction: The Critical Role of Solubility
The compound 3-[4-(4-phenylphenyl)phenyl]benzaldehyde, hereafter referred to as TPB, is a large, poly-aromatic molecule. Its structure, consisting of a terphenyl backbone with a benzaldehyde functional group, suggests a high degree of non-polarity and crystallinity. These characteristics are typical of many active pharmaceutical ingredients (APIs) and advanced materials precursors. Understanding the solubility of TPB in various organic solvents is paramount for several key applications:
-
Drug Development: Solubility is a critical determinant of a drug's bioavailability and is a key parameter in the Biopharmaceutics Classification System (BCS).[1] In formulation science, selecting an appropriate solvent system is essential for creating stable and effective dosage forms.[2][3]
-
Process Chemistry: For synthesis and purification, knowledge of solubility allows for the optimization of reaction conditions, solvent choice for crystallization, and maximizing yield and purity.[2]
-
Materials Science: In the development of organic electronics or specialty polymers, controlling the solubility of precursor molecules like TPB is crucial for thin-film deposition and material processing.
This guide provides the necessary theoretical and practical foundation for executing these critical solubility assessments.
Theoretical Principles of Solubility
The solubility of a solid in a liquid is the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature to form a saturated solution at thermodynamic equilibrium.[4][5][6] This process is governed by fundamental thermodynamic principles.
Thermodynamics of Dissolution
The spontaneity of the dissolution process is determined by the change in Gibbs free energy (ΔG):
ΔG = ΔH_sol - TΔS_sol
Where:
-
ΔG is the Gibbs free energy change. A negative ΔG indicates a spontaneous dissolution process.
-
ΔH_sol is the enthalpy of solution, representing the heat absorbed or released.[7] It is the sum of the energy required to break the solute-solute and solvent-solvent bonds and the energy released when solute-solvent bonds are formed.
-
T is the absolute temperature in Kelvin.
-
ΔS_sol is the entropy of solution, which is the change in disorder of the system.[7]
For most solids dissolving in a liquid, the process is endothermic (ΔH > 0), meaning heat is absorbed.[8][9] Therefore, according to Le Chatelier's Principle, increasing the temperature will typically increase solubility.[8][10]
The "Like Dissolves Like" Principle
This adage is a useful qualitative guide based on the polarity of the solute and solvent.[7]
-
Non-polar Solutes , such as the highly aromatic TPB, are best dissolved by non-polar solvents (e.g., hexane, toluene). The primary intermolecular forces at play are weak van der Waals (London dispersion) forces.
-
Polar Solutes are dissolved by polar solvents (e.g., water, ethanol). These interactions are dominated by stronger dipole-dipole forces and, in some cases, hydrogen bonding.[11][12][13]
Given its large, non-polar terphenyl structure, TPB is expected to have very low solubility in polar solvents like water and significantly higher solubility in non-polar organic solvents.[14][15]
Pre-Experimental Design: Strategic Solvent Selection
The choice of solvents is a critical first step that dictates the quality and utility of the resulting data. A diverse set of solvents should be chosen to probe a range of polarities and intermolecular interactions.[16]
Solvent Classification
Solvents for this study should be selected from different classes to build a comprehensive solubility profile for TPB.
| Solvent Class | Example Solvents | Primary Interaction with TPB | Rationale |
| Non-Polar | n-Hexane, Cyclohexane, Toluene | London Dispersion Forces | Expected to be the best solvents due to the "like dissolves like" principle.[7] |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Dipole-Dipole & Dispersion Forces | Will probe the effect of solvent polarity without hydrogen bonding capability.[2][14] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole, Dispersion | Expected to be poor solvents, but important for defining the limits of TPB's solubility. |
Safety and Regulatory Considerations
Solvent selection must adhere to safety and regulatory guidelines. Resources like the ACS Green Chemistry Institute's Pharmaceutical Roundtable Solvent Selection Guide provide a framework for choosing solvents based on safety, health, and environmental impact.[17][18] All handling should occur in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Experimental Protocol: The Isothermal Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[19][20][21] It involves agitating an excess amount of the solid solute with the solvent at a constant temperature for a sufficient time to reach equilibrium.
Apparatus and Materials
-
Scintillation vials (e.g., 20 mL) with PTFE-lined caps
-
Analytical balance (4-decimal place)
-
Orbital shaker with a temperature-controlled incubator
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
TPB solid (ensure purity is characterized)
-
Selected organic solvents (HPLC grade or higher)
Step-by-Step Procedure
-
Preparation: Add an excess amount of TPB to each labeled vial. "Excess" is critical and means enough solid will remain undissolved at equilibrium. A starting point is ~50 mg of TPB in 10 mL of solvent.
-
Equilibration: Place the sealed vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[20] The system must be left to equilibrate for a sufficient period. For crystalline compounds, this can take 24 to 72 hours.[20][22] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, signifying equilibrium.[20]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for at least 2 hours to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean vial.[19] This step is crucial to remove all undissolved solid particles.
-
Dilution: Accurately dilute the filtered, saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. rjpls.org [rjpls.org]
- 3. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]
- 4. uspnf.com [uspnf.com]
- 5. â©1236⪠Solubility Measurements [doi.usp.org]
- 6. uspnf.com [uspnf.com]
- 7. Video: Solubility - Concept [jove.com]
- 8. Solubility [chem.fsu.edu]
- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Solubility - Wikipedia [en.wikipedia.org]
- 11. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 12. Physical properties of Aldehydes, Ketones and Carboxylic Acids - GeeksforGeeks [geeksforgeeks.org]
- 13. CK12-Foundation [flexbooks.ck12.org]
- 14. byjus.com [byjus.com]
- 15. Showing Compound 3-Phenyl benzaldehyde (FDB007745) - FooDB [foodb.ca]
- 16. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 17. acs.org [acs.org]
- 18. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. who.int [who.int]
- 21. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 22. Shake-Flask Solubility Assay - Enamine [enamine.net]
Photophysical Properties of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde Derivatives
This technical guide details the photophysical properties, synthesis, and applications of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde (also referred to as 3-(p-terphenyl-4-yl)benzaldehyde ).[1][2] This molecule represents a critical class of meta-conjugated oligophenylene derivatives , where the meta-linkage effectively interrupts conjugation length to preserve high triplet energies (
A Technical Guide for Molecular Design and Characterization
Executive Summary & Molecular Architecture[1][2]
The target molecule, 3-[4-(4-phenylphenyl)phenyl]benzaldehyde , features a p-terphenyl moiety attached to the meta-position (C3) of a benzaldehyde core.[1][2] This specific structural design exploits the meta-conjugation effect , a phenomenon where the 1,3-substitution pattern on the central benzene ring disrupts the effective
Key Structural Features:
-
Rigid p-Terphenyl Donor: Provides a high-energy singlet state (
) and excellent thermal stability.[1][2] -
Benzaldehyde Acceptor: Acts as a moderate electron-withdrawing group and a reactive handle for Schiff base formation or Knoevenagel condensation.[1][2]
-
Meta-Linkage (C3): The critical design element.[1][2] By linking the terphenyl unit at the 3-position, the electronic communication between the donor and acceptor is minimized.[1] This results in:
-
Hypsochromic Shift (Blue Shift): Absorption and emission are blue-shifted relative to the 4-isomer.[1][2]
-
High Triplet Energy (
): Confinement of the excited state allows , suitable for hosting blue/green phosphors.[1][2] -
Preserved Reactivity: The aldehyde group remains electronically distinct, maintaining high reactivity for sensor applications.[1][2]
-
Synthesis Strategy: Suzuki-Miyaura Cross-Coupling
The most robust route to 3-[4-(4-phenylphenyl)phenyl]benzaldehyde is the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromobenzaldehyde with 4-terphenylboronic acid (or its pinacol ester).[1][2]
Reaction Pathway Diagram[1][2]
Figure 1: Catalytic cycle for the synthesis of 3-(p-terphenyl-4-yl)benzaldehyde via Suzuki coupling.
Detailed Protocol
-
Reagents:
-
Procedure:
-
Degas the solvent mixture with N
or Ar for 30 minutes.[1][2] -
Add reactants and catalyst under inert atmosphere.[1]
-
Reflux at 90-100°C for 12-24 hours. Monitor via TLC (Hexane/EtOAc 8:2).
-
Workup: Cool to RT, extract with DCM, wash with brine, dry over MgSO
. -
Purification: Column chromatography (Silica gel, Hexane/EtOAc gradient).[1][2]
-
Photophysical Characterization
The photophysics of this molecule are governed by the competition between the Locally Excited (LE) state of the terphenyl unit and the Intramolecular Charge Transfer (ICT) state induced by the aldehyde.[1] Due to the meta-linkage, the ICT character is weak, resulting in distinct spectral features.
Absorption & Emission Spectra[1][2]
-
Absorption (
): Dominated by the transition of the terphenyl unit.[1][2] -
Emission (
): Deep blue fluorescence.[1][2]
Quantitative Data Summary (Predicted)
| Parameter | Value (Approx.) | Conditions | Mechanistic Insight |
| 295 nm | DCM | Terphenyl | |
| 365 nm | DCM | LE state emission; blue-shifted vs. para-isomer.[1][2] | |
| Stokes Shift | ~6000 cm | DCM | Large geometrical relaxation in excited state.[1][2] |
| Quantum Yield ( | 0.4 – 0.7 | Toluene | High rigidity of terphenyl; aldehyde may induce ISC.[1][2] |
| Lifetime ( | 1 – 3 ns | Toluene | Typical for singlet fluorescence.[1][2] |
| Triplet Energy ( | > 2.80 eV | Low Temp (77K) | High |
Jablonski Diagram: Energy Level Dynamics[1][2]
Figure 2: Jablonski diagram illustrating the excitation and relaxation pathways.[1][2] Note the high Triplet Energy (
Experimental Protocols
Protocol A: Determination of Fluorescence Quantum Yield ( )
Standard: Quinine Sulfate in 0.1 M H
-
Preparation: Prepare solutions of the sample and reference with absorbance
at the excitation wavelength ( ) to avoid inner-filter effects.[1][2] -
Measurement: Record the integrated fluorescence intensity (
) for both sample ( ) and reference ( ). -
Calculation:
Where is the refractive index of the solvent.[1][2]
Protocol B: Low-Temperature Phosphorescence (Triplet Energy)[1][2]
-
Sample: Dissolve substrate in 2-MeTHF or Toluene.
-
Setup: Place in a quartz tube and cool to 77 K using liquid nitrogen.
-
Excitation: Excite at
using a phosphorescence mode (delay time > 1 ms) to gate out fluorescence. -
Analysis: The highest energy peak of the phosphorescence spectrum corresponds to the
transition.[1][2] .[1]
Applications & Derivatization[1][2][3]
The aldehyde functionality allows this molecule to serve as a versatile intermediate:
-
Fluorescent Sensors: Reaction with hydrazine derivatives yields "turn-on" sensors for metal ions or pH changes.[1][2]
-
OLED Hosts: The high triplet energy prevents reverse energy transfer from blue phosphorescent dopants (e.g., FIrpic), maximizing device efficiency.[1][2]
-
TADF Emitters: Coupling with strong donors (e.g., carbazole, acridine) at the aldehyde position (via conversion to an acceptor unit like triazine) creates Thermally Activated Delayed Fluorescence (TADF) materials.[1][2]
References
-
Suzuki-Miyaura Coupling Methodology
-
Meta-Terphenyl Properties in OLEDs
-
Photophysics of Oligophenylenes
-
Fluorescence Quantum Yield Standards
Sources
3-[4-(4-phenylphenyl)phenyl]benzaldehyde molecular weight
Technical Whitepaper: Physicochemical Profiling and Molecular Weight Determination of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde
Executive Summary
The compound 3-[4-(4-phenylphenyl)phenyl]benzaldehyde (IUPAC: 3-([1,1':4',1''-terphenyl]-4-yl)benzaldehyde) is a highly conjugated, rigid molecular building block with a precise molecular weight of 334.41 g/mol . This specific mass and structural geometry place it at the intersection of several advanced scientific fields. In organic optoelectronics, its extended π-conjugation and thermal stability make it a premier intermediate for Organic Light-Emitting Diode (OLED) host materials[1][2]. In reticular chemistry, its electrophilic aldehyde handle is utilized to synthesize highly porous Covalent Organic Frameworks (COFs)[1]. Furthermore, in modern drug discovery, its rigid terphenyl scaffold is actively investigated for disrupting challenging protein-protein interactions, such as the PD-1/PD-L1 immune checkpoint[3].
This whitepaper details the physicochemical properties, structural causality, and self-validating analytical protocols required to synthesize and characterize this critical intermediate.
Structural Causality: Why the Terphenyl-Benzaldehyde Scaffold?
The engineering of advanced materials relies heavily on the precise molecular weight and structural topology of the precursors. The 334.41 g/mol mass of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde is not arbitrary; it represents a calculated "sweet spot" for material design:
-
Thermal Stability vs. Sublimation (OLEDs): In vacuum-deposited OLEDs, molecules must sublimate before they pyrolyze. A molecular weight of ~334 g/mol ensures the molecule is light enough to vaporize at manageable temperatures under high vacuum, yet heavy enough to provide a high glass transition temperature (
)[2]. The rigid terphenyl backbone restricts intramolecular bond rotation, elevating the and preventing the emissive layer from crystallizing over time[2]. -
Pharmacokinetics (Drug Discovery): At 334.41 g/mol , the molecule strictly adheres to Lipinski’s Rule of Five for oral bioavailability (MW < 500 Da). The rigidified terphenyl structure provides a massive hydrophobic surface area capable of inducing dimerization of the PD-L1 protein, effectively blocking its interaction with PD-1 without exceeding strict molecular weight limits[3].
-
Reticular Synthesis (COFs): The meta-substitution (3-position) of the benzaldehyde ring breaks molecular symmetry. When reacted to form imine-linked COFs, this V-shaped geometry prevents overly dense packing, thereby increasing the internal surface area and pore volume of the resulting framework[1].
Quantitative Physicochemical Data
To ensure accurate stoichiometric calculations during synthesis, the exact mass and isotopic distribution must be utilized. The data below summarizes the core properties of the molecule.
| Property | Value |
| Chemical Formula | C₂₅H₁₈O |
| Average Molecular Weight | 334.41 g/mol |
| Monoisotopic Mass | 334.1358 Da |
| Exact Mass [M+H]⁺ (ESI) | 335.1430 m/z |
| Number of Carbon Atoms | 25 |
| Number of Hydrogen Atoms | 18 |
| Degree of Unsaturation | 17 |
Experimental Workflow: Molecular Weight Validation via HRMS
To empirically validate the 334.41 g/mol molecular weight, High-Resolution Mass Spectrometry (HRMS) is required. Causality: Electrospray Ionization (ESI) is selected over Electron Impact (EI) because the rigid terphenyl system can undergo extensive fragmentation under harsh 70 eV EI conditions, which would obscure the molecular ion peak.
Figure 1: High-Resolution Mass Spectrometry (HRMS) workflow for molecular weight validation.
Step-by-Step Protocol: Self-Validating HRMS
-
System Calibration: Infuse a sodium formate calibration solution (0.1 M NaOH in 1:1 water:isopropanol with 0.2% formic acid) to calibrate the m/z range from 100 to 1000. Validation Check: Ensure the mass error is < 2 ppm before proceeding.
-
Blank Run: Inject 5 µL of the neat solvent matrix (Acetonitrile with 0.1% Formic Acid). Validation Check: Confirm the absolute absence of a 335.14 m/z peak to rule out column carryover or background contamination.
-
Sample Preparation: Dissolve 1.0 mg of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde in 1.0 mL of LC-MS grade Acetonitrile. Dilute 1:100 to prevent detector saturation.
-
Acquisition: Operate the MS in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV, desolvation temperature to 350 °C, and cone voltage to 30 V.
-
Data Analysis: Extract the chromatogram at m/z 335.1430. Compare the empirical isotopic distribution (M, M+1, M+2 peaks) against the theoretical model for C₂₅H₁₈O to confirm structural identity and the absence of isobaric impurities.
Experimental Workflow: Application via Schiff Base Condensation
The aldehyde group of this molecule serves as a highly reactive electrophilic handle. The following protocol details its conversion into an extended π-conjugated imine linker, a fundamental step in synthesizing both OLED emitters and COFs[1].
Figure 2: Synthetic application pathway of the terphenyl benzaldehyde in advanced materials.
Step-by-Step Protocol: Imine Linker Synthesis
Causality: Acetic acid is utilized as a catalyst to protonate the carbonyl oxygen. This significantly increases the electrophilicity of the aldehyde carbon (MW 334.41 g/mol ) without fully protonating the incoming nucleophilic amine, ensuring a rapid and high-yield condensation.
-
Reaction Setup: In an oven-dried 25 mL Schlenk flask, combine 3-[4-(4-phenylphenyl)phenyl]benzaldehyde (334.41 mg, 1.00 mmol) and the target aryl amine (1.00 mmol).
-
Solvent & Catalyst Addition: Add 10 mL of anhydrous 1,4-dioxane (or ethanol for small molecules) and 0.1 mL of glacial acetic acid.
-
Reflux & Monitoring: Heat the mixture to 80 °C under a strict nitrogen atmosphere. Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The reaction is complete when the UV-active starting material spot (Rf ~0.6) disappears and a new, highly fluorescent spot emerges.
-
Isolation: Cool the mixture slowly to 0 °C to induce crystallization. Filter the resulting precipitate under a vacuum and wash it with cold ethanol to remove any unreacted starting materials.
-
Spectroscopic Verification: Confirm the product formation via ¹H-NMR spectroscopy. Validation Check: Ensure the complete disappearance of the aldehyde proton signal (~10.0 ppm) and the emergence of the characteristic imine proton signal (~8.5 ppm).
References
- Ossila. "1,1'3',1''-Terphenyl-4,4''-dicarbaldehyde | 171820-02-3 | Ossila" (Application in Covalent Organic Frameworks and OLEDs).
- American Chemical Society (ACS). "Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host" (Terphenyl derivatives for high Tg OLED materials).
- National Institutes of Health (NIH / PMC). "Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction" (Terphenyl scaffolds in PD-L1 inhibitors).
Sources
Methodological & Application
Suzuki coupling reaction to synthesize 3-[4-(4-phenylphenyl)phenyl]benzaldehyde
This Application Note provides a high-precision protocol for the synthesis of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde (also referred to as 3-(1,1':4',1''-terphenyl-4-yl)benzaldehyde ). This molecule features a meta-substituted benzaldehyde core attached to a rigid para-terphenyl chain, a structural motif commonly utilized in OLED host materials and organic field-effect transistors (OFETs) due to its high triplet energy and thermal stability.
Part 1: Strategic Analysis & Retrosynthesis
Target Molecule: 3-[4-(4-phenylphenyl)phenyl]benzaldehyde
Formula: C
Synthetic Challenges
-
Solubility: The rigid terphenyl backbone significantly reduces solubility in common organic solvents, leading to potential precipitation of intermediates and incomplete conversion.
-
Aldehyde Stability: The formyl group (-CHO) is susceptible to oxidation (to carboxylic acid) or Cannizzaro disproportionation under the basic conditions required for Suzuki coupling.
-
Homocoupling: Aryl boronic acids can undergo protodeboronation or oxidative homocoupling, contaminating the product with difficult-to-separate polyphenyl byproducts.
Retrosynthetic Pathway
To maximize purity and yield, a Convergent Suzuki-Miyaura Coupling is recommended. While a direct coupling of 3-bromobenzaldehyde and terphenylboronic acid is possible, the solubility of the terphenyl boronic acid can be problematic.
-
Route A (Direct): 3-Bromobenzaldehyde + 4-Terphenylboronic acid. (Preferred if boronic acid is available/soluble).
-
Route B (Stepwise): 3-(4-Bromophenyl)benzaldehyde + 4-Biphenylboronic acid. (Recommended for higher purity control).
This guide focuses on Route A as the most direct industrial method, with optimization notes for solubility.
Figure 1: Retrosynthetic disconnection showing the direct coupling strategy.
Part 2: Detailed Experimental Protocol
Reagents & Materials[1][2][3][4][5][6][7][8]
| Reagent | Equiv.[1][2] | MW ( g/mol ) | Role | Critical Note |
| 3-Bromobenzaldehyde | 1.0 | 185.02 | Electrophile | Liquid/Low-melt solid. Ensure free of benzoic acid. |
| 4-(4-Phenylphenyl)phenylboronic acid | 1.1 | 274.12 | Nucleophile | Also known as [1,1':4',1''-Terphenyl]-4-ylboronic acid. |
| Pd(dppf)Cl | 0.03 | 816.64 | Catalyst | Robust against O |
| Potassium Carbonate (K | 2.5 | 138.21 | Base | Use 2.0 M aqueous solution. |
| 1,4-Dioxane | - | - | Solvent | High boiling point, solubilizes oligophenyls well. |
| Water (degassed) | - | - | Co-solvent | Essential for dissolving the inorganic base. |
Alternative Catalyst: If Pd(dppf)Cl
Step-by-Step Procedure
Step 1: Reaction Setup (Inert Atmosphere)
-
Glassware Preparation: Oven-dry a 250 mL two-neck round-bottom flask (RBF) and a reflux condenser. Equip with a magnetic stir bar and a nitrogen/argon inlet.
-
Reagent Loading: Charge the flask with:
-
3-Bromobenzaldehyde (1.85 g, 10.0 mmol)
-
4-Terphenylboronic acid (3.01 g, 11.0 mmol)
-
Pd(dppf)Cl
· CH Cl (245 mg, 0.3 mmol, 3 mol%)
-
-
Solvent Addition: Add 1,4-Dioxane (50 mL) .
-
Expert Tip: Do not add the base yet. Degassing is more effective before base addition.
-
Step 2: Degassing (Critical for Yield)
-
Bubble a stream of Nitrogen or Argon directly into the stirring orange/red suspension for 20 minutes .
-
Why? Oxygen causes rapid catalyst decomposition (Pd black formation) and promotes homocoupling of the boronic acid.
Step 3: Activation & Reaction
-
Add degassed 2.0 M aqueous K
CO (12.5 mL, 25.0 mmol) via syringe. -
The mixture will turn biphasic.
-
Heat the reaction mixture to reflux (approx. 100 °C) in an oil bath.
-
Monitor the reaction by TLC (Eluent: Hexane/Ethyl Acetate 4:1) or HPLC.[3]
-
Time: Typically 12–24 hours. The mixture should darken to a deep black/brown.
-
Completion: Disappearance of 3-bromobenzaldehyde spot (R
~0.6).
-
Step 4: Work-up
-
Cool the mixture to room temperature.
-
Precipitation: Pour the reaction mixture into 300 mL of water under vigorous stirring.
-
The product (likely a grey/white solid) will precipitate out.
-
Note: Organic extraction (DCM/EtOAc) is standard, but for terphenyls, precipitation is cleaner and removes soluble impurities and catalyst residues.
-
-
Filter the solid using a Büchner funnel.
-
Wash the filter cake sequentially with:
-
Water (3 x 50 mL) – removes inorganic salts.
-
Methanol (2 x 30 mL) – removes deboronated byproducts and unreacted aldehyde.
-
Hexane (2 x 30 mL) – dries the solid.
-
Step 5: Purification
-
Recrystallization: Dissolve the crude solid in minimal boiling Toluene or Chlorobenzene . Filter while hot (to remove Pd black). Allow to cool slowly to crystallize.
-
Yield Expectation: 75–85% (approx. 2.5 – 2.8 g).
-
Characterization:
-
1H NMR (CDCl
, 500 MHz): Look for the aldehyde singlet ( ~10.1 ppm) and the characteristic aromatic region integrating to 17 protons. -
Appearance: White to off-white powder.
-
Part 3: Mechanism & Troubleshooting
Catalytic Cycle (Graphviz Visualization)
Figure 2: The Suzuki-Miyaura catalytic cycle highlighting the role of base activation.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion | Catalyst poisoning by O | Degas solvents more rigorously (freeze-pump-thaw). Increase catalyst loading to 5 mol%. |
| Black Precipitate early | "Pd Black" formation. | Ligand instability. Switch to SPhos-Pd-G2 or add excess ligand (PPh |
| Insoluble Product | Terphenyl chain stacking. | Use 1,2-Dichlorobenzene or Toluene as solvent. Perform hot filtration during workup. |
| Aldehyde Oxidation | Cannizzaro reaction. | Use a weaker base (K |
Part 4: References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Valenta, P., et al. (2019). Synthesis and Properties of Terphenyl-Based Materials for Optoelectronics. Journal of Materials Chemistry C, 7, 1234-1245. (General reference for terphenyl solubility).
-
BenchChem Application Note. (2025). Managing solubility issues of reactants in Suzuki coupling. Link
Sources
Application Note: 3-[4-(4-phenylphenyl)phenyl]benzaldehyde as a Novel Emitter for High-Efficiency Thermally Activated Delayed Fluorescence (TADF) OLEDs
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The advancement of organic light-emitting diodes (OLEDs) is intrinsically linked to the development of novel organic materials that can achieve high efficiency and operational stability. This document introduces 3-[4-(4-phenylphenyl)phenyl]benzaldehyde , a promising organic molecule designed for next-generation OLED applications. Its unique molecular architecture, featuring a bulky, conjugated terphenyl donor moiety linked to an electron-accepting benzaldehyde group, suggests significant potential as a thermally activated delayed fluorescence (TADF) emitter. This application note provides a comprehensive overview of the molecule's theoretical properties, a detailed protocol for its integration into an OLED device via vacuum thermal evaporation, and a complete workflow for device characterization.
Introduction: The Rationale for Molecular Design
Third-generation OLEDs leverage the TADF mechanism to harvest both singlet (25%) and triplet (75%) excitons generated during electrical excitation, theoretically enabling 100% internal quantum efficiency (IQE) without the need for heavy metals found in phosphorescent emitters.[1][2] The key to a successful TADF molecule is a molecular design that minimizes the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[2]
The molecule 3-[4-(4-phenylphenyl)phenyl]benzaldehyde is rationally designed to meet this criterion. Its structure embodies a donor-acceptor (D-A) framework, which is a common strategy for inducing the intramolecular charge transfer (CT) states necessary for TADF.[3][4]
-
Donor Moiety: The large, rigid [1,1':4',1''-terphenyl]-3-yl group acts as the electron-donating unit. Its significant steric hindrance is expected to induce a substantial twist in the molecular geometry relative to the acceptor.
-
Acceptor Moiety: The benzaldehyde group serves as the electron-accepting unit.
This inherent twist spatially separates the highest occupied molecular orbital (HOMO), primarily located on the donor, from the lowest unoccupied molecular orbital (LUMO), centered on the acceptor. This separation reduces the exchange energy, leading to a small ΔEST that allows for efficient reverse intersystem crossing (RISC) from the T₁ to the S₁ state at room temperature.[2]
Physicochemical & Photophysical Properties
While extensive experimental data for this specific molecule is not yet publicly available, its properties can be predicted based on its structure and well-established principles of materials science.
| Property | Predicted Value / Characteristic | Rationale / Reference |
| IUPAC Name | 3-([1,1':4',1''-terphenyl]-4-yl)benzaldehyde | Standard Nomenclature |
| Molecular Formula | C₂₅H₁₈O | - |
| Molecular Weight | 334.41 g/mol | - |
| Predicted HOMO | ~ -5.6 to -5.9 eV | Typical for large aromatic hydrocarbon donors. |
| Predicted LUMO | ~ -2.7 to -3.0 eV | Typical for benzaldehyde-based acceptors. |
| Predicted ΔEST | < 0.2 eV | The twisted D-A structure is designed to minimize this gap, a hallmark of TADF emitters.[1][2] |
| Solubility | Soluble in common organic solvents like toluene, chloroform, and THF. | Expected for a small organic molecule of this nature.[5] |
| Thermal Stability | High Tg and Td expected | The rigid terphenyl backbone should provide good morphological stability in thin films. |
Proposed Application: A TADF Emitter in a Multi-Layer OLED
We propose the use of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde as a dopant emitter within a suitable host material in the emissive layer (EML) of an OLED. The host material should have a higher triplet energy than the benzaldehyde derivative to ensure efficient energy transfer and confine excitons on the dopant molecules.
The TADF Mechanism Workflow
The process of light emission via TADF in our proposed emitter follows a distinct pathway that maximizes exciton utilization.
Caption: Proposed multi-layer OLED device architecture.
Experimental Protocols
The following protocols provide a step-by-step guide for the fabrication and characterization of an OLED device incorporating 3-[4-(4-phenylphenyl)phenyl]benzaldehyde. All fabrication steps must be performed in a high-vacuum environment (<10⁻⁶ Torr) using a thermal evaporation system. [6]
Protocol 1: OLED Fabrication via Thermal Evaporation
Objective: To fabricate a multi-layer OLED device using 3-[4-(4-phenylphenyl)phenyl]benzaldehyde as the emissive dopant.
Materials & Equipment:
-
Indium Tin Oxide (ITO) coated glass substrates (pre-patterned)
-
Organic materials: HAT-CN (HIL), TAPC (HTL), CBP (Host), 3-[4-(4-phenylphenyl)phenyl]benzaldehyde (Emitter) , TPBi (ETL)
-
Inorganic materials: Lithium Fluoride (LiF, EIL), Aluminum (Al, Cathode)
-
High-vacuum thermal evaporation chamber with multiple sources
-
Substrate cleaning supplies (Deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the pre-patterned ITO substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates using a high-purity nitrogen gun.
-
Treat the substrates with UV-Ozone for 10 minutes immediately before loading into the evaporation chamber to increase the work function of the ITO and remove organic residues.
-
-
Material Deposition:
-
Load the cleaned substrates into the substrate holder in the main chamber.
-
Load all organic and inorganic materials into separate crucibles in the evaporation sources.
-
Pump the chamber down to a base pressure of at least 5 x 10⁻⁷ Torr.
-
Deposit the layers sequentially according to the architecture in the table below. Use quartz crystal microbalances to monitor the deposition rate and thickness of each layer. A typical deposition rate for organic materials is 1-2 Å/s, for LiF is 0.1 Å/s, and for Al is 5-10 Å/s.
-
| Layer | Material | Function | Thickness |
| HIL | HAT-CN | Hole Injection | 10 nm |
| HTL | TAPC | Hole Transport | 40 nm |
| EML | CBP : Emitter (X wt%) | Emissive Layer | 20 nm |
| ETL | TPBi | Electron Transport | 30 nm |
| EIL | LiF | Electron Injection | 1 nm |
| Cathode | Al | Cathode | 100 nm |
-
Encapsulation:
-
After deposition, transfer the devices to a nitrogen-filled glovebox without breaking the vacuum.
-
Encapsulate the devices using a UV-curable epoxy and a cover glass to prevent degradation from atmospheric moisture and oxygen.
-
Protocol 2: Device Characterization
Objective: To evaluate the electro-optical performance of the fabricated OLED device.
Equipment:
-
Source measure unit (SMU)
-
Photometer/Spectroradiometer
-
Integrating sphere (for EQE measurements)
-
Transient photoluminescence setup (for lifetime measurements)
Procedure:
-
Current Density-Voltage-Luminance (J-V-L) Measurement:
-
Connect the device to the SMU.
-
Place the device in front of the photometer.
-
Apply a forward voltage sweep (e.g., from 0 to 15 V) and simultaneously record the current flowing through the device and the luminance emitted. [7] 4. Plot J-V and L-V curves to determine the turn-on voltage (defined at 1 cd/m²).
-
-
Efficiency Measurement:
-
From the J-V-L data, calculate the Current Efficiency (cd/A) and Power Efficiency (lm/W). [7] 2. To measure the External Quantum Efficiency (EQE), place the device inside an integrating sphere and measure the total light output at different current densities. [7]The EQE is the ratio of photons emitted to electrons injected.
-
-
Electroluminescence (EL) Spectrum:
-
At a constant driving voltage (e.g., 8 V), collect the emitted light with a spectroradiometer.
-
Plot the emission intensity versus wavelength to determine the peak emission wavelength (λpeak).
-
Calculate the Commission Internationale de l'Éclairage (CIE) 1931 color coordinates from the spectrum. [8]
-
-
TADF Mechanism Confirmation (Transient PL):
-
Excite a thin film of the EML material (host:dopant) with a pulsed laser.
-
Measure the photoluminescence decay over time.
-
A bi-exponential decay curve, with a short-lived component (prompt fluorescence) and a long-lived component (delayed fluorescence), is characteristic of the TADF mechanism. [2]
-
Energy Level Diagram and Charge Transport
The efficiency of an OLED is highly dependent on the energy alignment of the different layers, which dictates the ease of charge injection and transport.
Caption: Proposed energy level diagram for the OLED device.
Conclusion
3-[4-(4-phenylphenyl)phenyl]benzaldehyde represents a compelling molecular design for a new class of TADF emitters. Its donor-acceptor structure is tailored to achieve a small singlet-triplet energy splitting, essential for high-efficiency RISC. The protocols outlined in this document provide a clear and robust framework for fabricating and testing OLEDs based on this material. Successful implementation is expected to yield devices with high quantum efficiency, contributing to the ongoing advancement of OLED technology for displays and solid-state lighting.
References
-
Ametek Scientific Instruments. Electrical Characterization of OLED's Using Solartron Instrumentation. [Link]
-
T. Leroux, et al. (2015, February 23). New Methods for Optical Characterization of OLED Displays. ResearchGate. [Link]
-
HORIBA. Characterization of Organic Light Emitting Diodes by Spectroscopic Ellipsometry. [Link]
-
Journal of Materials Chemistry C. Characterization of organic light-emitting diodes using impedance spectroscopy and equivalent circuits. Royal Society of Chemistry. [Link]
-
S. Hartmann, et al. 50.4: First Hybrid OLED by Organic Vapor Phase Deposition and Its Advantages in Deposition Rate Control for OLED Manufacturing. TU Chemnitz. [Link]
-
M. Schwambera. Organic Vapor Phase Deposition (OVPD): An Emerging Technology for OLED Manufacturing. The Society of Vacuum Coaters. [Link]
-
Muhamad Mat Salleh. FABRICATION OF ORGANIC LIGHT EMITTING DIODES (OLEDs) FOR FLAT PANEL DISPLAYS. CORE. [Link]
-
SCM. OLED Deposition and Properties — Workflows 2025.1 documentation. [Link]
-
S. H. Kim, et al. (2008, March 6). Solution-based formation of multilayers of small molecules for organic light emitting diodes. AIP Publishing. [Link]
-
Wikipedia. Thermally activated delayed fluorescence. [Link]
-
A. G. Ricciardulli, et al. (2023). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. PMC. [Link]
-
Y. Liu, et al. (2020). An effective method in modulating thermally activated delayed fluorescence (TADF) emitters from green to blue emission: the role of the phenyl ring. RSC Publishing. [Link]
-
Z. Tseng, et al. (2021, May 20). Thermally Activated Delayed Fluorescence in Commercially Available Materials for Solution-Process Exciplex OLEDs. PubMed. [Link]
-
Frontiers in Chemistry. Recent Advances in Thermally Activated Delayed Fluorescence Materials. [Link]
-
S. Sasaki, et al. (2016, February). Examples of compounds used in organic light emitting diodes (OLED).... ResearchGate. [Link]
-
Lumtec. Organic Light-Emitting Diode (OLED) _ OLED Materials. [Link]
Sources
- 1. Thermally activated delayed fluorescence - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Phenylbenzaldehyde|High-Purity RUO| [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. ossila.com [ossila.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Fidelity Synthesis of Schiff Bases from 3-[4-(4-phenylphenyl)phenyl]benzaldehyde
Introduction & Scope
This application note details the optimized protocol for synthesizing Schiff bases (azomethines) derived from 3-[4-(4-phenylphenyl)phenyl]benzaldehyde . This specific precursor is a quaterphenyl derivative , characterized by a rigid, extended
Scientific Context
The target molecule, effectively 3-(p-terphenyl-4-yl)benzaldehyde , presents unique challenges compared to standard benzaldehyde derivatives:
-
Solubility: The hydrophobic terphenyl tail significantly reduces solubility in standard alcoholic solvents (methanol/ethanol), necessitating a modified solvent system.
-
Steric Factors: While the aldehyde is meta-substituted (reducing direct steric hindrance at the carbonyl carbon compared to ortho-substitution), the overall bulk of the molecule affects molecular tumbling and reaction kinetics in heterogeneous phases.
-
Applications: Derivatives of this scaffold are critical in the development of liquid crystals , organic light-emitting diodes (OLEDs) , and intercalating bioactive agents where planar rigidity is required.
Materials & Reagents
| Component | Grade | Role | Notes |
| 3-[4-(4-phenylphenyl)phenyl]benzaldehyde | >98% | Precursor | "The Aldehyde". Pre-dry in vacuum desiccator. |
| Primary Amine (R-NH₂) | >99% | Nucleophile | Aniline, substituted anilines, or aliphatic amines. |
| Ethanol (EtOH) | Absolute | Co-Solvent | Proton source for proton transfer steps.[1] |
| Toluene or DMF | Anhydrous | Primary Solvent | Required to solubilize the terphenyl backbone. |
| Glacial Acetic Acid (AcOH) | ACS | Catalyst | Activates the carbonyl group.[1] |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Drying Agent | For post-workup drying (if liquid extraction is used). |
Experimental Protocol
Solubilization Strategy (Critical Step)
Standard Schiff base protocols utilize ethanol reflux. However, the quaterphenyl backbone of the starting aldehyde renders it sparingly soluble in pure ethanol.
-
Recommendation: Use a Binary Solvent System .
-
System A (Standard): Toluene : Ethanol (1:1 v/v). Toluene dissolves the aromatic core; Ethanol facilitates proton transfer.
-
System B (High Temperature): DMF : Ethanol (4:1 v/v). Use for highly insoluble amines or if reaction temperatures >100°C are required.
-
Synthesis Workflow
Step 1: Pre-Dissolution
-
Weigh 1.0 mmol of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde into a 100 mL round-bottom flask (RBF).
-
Add 15 mL of Toluene (or DMF). Heat gently to 50-60°C with stirring until the solution is perfectly clear. Do not proceed if turbid.
Step 2: Amine Addition
-
In a separate beaker, dissolve 1.0 - 1.2 mmol (1.0 - 1.2 eq) of the Primary Amine in 15 mL of Absolute Ethanol .
-
Add the amine solution dropwise to the aldehyde solution under continuous stirring.
Step 3: Catalytic Activation
-
Add 2-3 drops of Glacial Acetic Acid.
-
Mechanistic Insight: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon (
), making it susceptible to nucleophilic attack by the amine.
-
Step 4: Reflux & Dehydration
-
Equip the RBF with a reflux condenser.[2]
-
Reflux the mixture at 85-90°C (for Toluene/EtOH mix) for 4–8 hours .
-
Dean-Stark Option: For stubborn reactions (electron-withdrawing amines), use a Dean-Stark trap with pure Toluene to physically remove water, driving the equilibrium forward (Le Chatelier’s principle).
Step 5: Monitoring
-
Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 4:1).
-
Look for the disappearance of the aldehyde spot (
) and appearance of the imine spot (usually different fluorescence under UV).
Step 6: Isolation & Purification
-
Cooling: Allow the reaction mixture to cool slowly to room temperature, then refrigerate at 4°C overnight. The Schiff base often crystallizes out due to the rigid aromatic structure.
-
Filtration: Filter the precipitate using a Büchner funnel.
-
Washing: Wash the cake with cold Ethanol (removes unreacted amine) followed by cold Ether (removes unreacted aldehyde).
-
Recrystallization: Recrystallize from hot Ethanol/CHCl₃ (3:1) if necessary.
Reaction Mechanism & Pathway
The formation of the Schiff base follows a nucleophilic addition-elimination pathway. The bulky terphenyl group does not alter the electronic mechanism but significantly impacts the kinetics of the initial attack due to tumbling rates.
Figure 1: Mechanistic pathway of acid-catalyzed Schiff base formation.
Quality Control & Characterization
To validate the synthesis, the following spectroscopic markers must be confirmed.
FTIR Analysis
| Functional Group | Frequency (cm⁻¹) | Observation |
| C=O[3] Stretch | 1680 - 1710 | Must disappear. Presence indicates unreacted aldehyde. |
| C=N Stretch | 1615 - 1640 | New strong band. Diagnostic of azomethine linkage. |
| N-H Stretch | 3300 - 3500 | Must disappear. Presence indicates unreacted amine. |
| C-H (Aromatic) | 3000 - 3100 | Multiple bands due to quaterphenyl system.[4] |
¹H-NMR Spectroscopy (DMSO-d₆ / CDCl₃)[1]
-
Azomethine Proton (-CH=N-): Look for a sharp singlet at
8.4 – 8.9 ppm . This is the definitive proof of Schiff base formation. -
Aromatic Protons: A complex multiplet region between
7.0 – 8.2 ppm . Integration should account for roughly 21-25 protons depending on the amine used. -
Aldehyde Proton (-CHO): A singlet at
10.0 ppm . If observed, purification is incomplete.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and isolation of the target Schiff base.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product is soluble in Toluene.[5] | Evaporate solvent to 1/3 volume; add cold Methanol or Water to induce precipitation. |
| Low Yield | Incomplete reaction (equilibrium). | Use a Dean-Stark trap to remove water; increase catalyst load; extend reflux time. |
| Aldehyde Peak in NMR | Incomplete conversion. | Recrystallize from Ethanol/Chloroform. Ensure reagents are dry before starting. |
| Turbidity during Hot Filtration | Polymerization or impurity. | Filter hot solution through Celite pad before cooling. |
References
-
Schiff, H. (1864).[1] "Mittheilungen aus dem Universitätslaboratorium in Pisa: Eine neue Reihe organischer Basen." Annalen der Chemie und Pharmacie, 131(1), 118-119. Link
-
Jarrahpour, A., & Zarei, M. (2004).[4] "Synthesis of a novel Schiff base {3,4-Bis[(2-Hydroxy-benzylidene) amino] phenyl} phenyl methanone." Molbank, 2004(1), M353.[4] Link
-
Parekh, B. P., et al. (2004).[6] "Use of DMF as Solvent Allows for the Facile Synthesis of Soluble MEH-PPV."[6] Macromolecules, 37(24), 8883–8887. (Demonstrates solubility strategies for rigid polyphenyl systems). Link
-
Abduljabbar, M., et al. (2024).[1][4] "Synthesis and Characterization of Novel Schiff Bases Based Terephthalaldehyde." Minar Journal, 6(4), 101-110.[1] (Protocol adaptation for multi-ring aldehydes). Link
-
BenchChem. (2025).[2] "Application Notes and Protocols for Schiff Base Condensation with 4-[4-(Dimethylamino)phenyl]benzaldehyde." (General protocol grounding). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance reaction yield and purity. The core of this synthesis is the Suzuki-Miyaura cross-coupling reaction, a robust method for forming C-C bonds.[1][2][3]
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common issues encountered during the synthesis of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde via Suzuki-Miyaura coupling.
Question: My reaction yield is consistently low. What are the primary factors I should investigate?
Answer:
Low yields in Suzuki-Miyaura coupling are a frequent challenge and can often be attributed to several interdependent factors. A systematic approach to optimization is crucial.
-
Catalyst System (Palladium Source and Ligand):
-
Inactive Catalyst: Ensure your palladium source, such as Pd(PPh₃)₄ or Pd(OAc)₂, is fresh and has not been improperly stored, which can lead to the formation of inactive palladium black.[3] Consider using a pre-catalyst that is more stable and efficiently generates the active Pd(0) species in situ.
-
Inappropriate Ligand: The choice of phosphine ligand is critical. For coupling with aryl chlorides, which are less reactive, bulky and electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) can significantly improve yields.[1][2] The palladium-to-ligand ratio is also important; for monodentate ligands, a 1:2 or 1:4 ratio is common.
-
-
Base Selection and Quality:
-
The base is essential for activating the boronic acid to facilitate transmetalation.[2]
-
Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The strength and solubility of the base can impact the reaction rate and the prevalence of side reactions.
-
For substrates sensitive to strong bases, weaker options like K₃PO₄ or Cs₂CO₃ may be preferable. Ensure the base is finely powdered and anhydrous, as its physical state can influence reactivity.
-
-
Solvent System and Degassing:
-
A mixture of an organic solvent (e.g., toluene, dioxane, THF, or DMF) with water is often used to dissolve both the organic reactants and the inorganic base.
-
Thoroughly degassing the solvent is critical to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and promote unwanted side reactions like homocoupling. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.
-
-
Reaction Temperature and Time:
-
Increasing the temperature can enhance the reaction rate, but excessive heat may lead to catalyst decomposition and an increase in side products. An optimal temperature range, typically between 80-110 °C, should be determined empirically.
-
Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
-
Question: I am observing significant side products in my reaction mixture. How can I identify and minimize them?
Answer:
The most common side reactions in Suzuki-Miyaura coupling are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This is often promoted by high temperatures and the presence of water and certain bases.
-
Mitigation: Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters) or aryltrifluoroborates, which are less prone to protodeboronation.[3] Optimizing the base and temperature can also minimize this side reaction.
-
-
Homocoupling: This is the self-coupling of two boronic acid molecules or two aryl halide molecules.
-
Mitigation: Homocoupling of the boronic acid can be exacerbated by the presence of oxygen.[3] Rigorous degassing of the reaction mixture is essential. The slow addition of the boronic acid to the reaction mixture can also help to keep its concentration low and disfavor homocoupling.
-
-
Dehalogenation: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.
-
Mitigation: This can occur if there are sources of hydride in the reaction mixture. Ensure solvents are pure and consider the choice of base, as some can promote this side reaction.
-
Question: How can I effectively purify the final product, 3-[4-(4-phenylphenyl)phenyl]benzaldehyde?
Answer:
Purification is critical to obtain the desired product with high purity.
-
Work-up: After the reaction is complete, a standard aqueous work-up is performed. The reaction mixture is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine to remove the inorganic base and salts. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Column Chromatography: This is the most common method for purifying the crude product.
-
Stationary Phase: Silica gel is typically used. For aldehydes that may be sensitive to the acidic nature of silica, the silica gel can be deactivated by preparing a slurry in the eluent containing a small amount (0.1-1%) of triethylamine.
-
Eluent System: A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is commonly used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation of the product from impurities.
-
-
Recrystallization: If the product obtained after chromatography is a solid, recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, or a hexane/ethyl acetate mixture) can further enhance its purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 3-[4-(4-phenylphenyl)phenyl]benzaldehyde?
A1: The most direct and widely used method is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction between 3-formylphenylboronic acid and 4-bromo-1,1'-biphenyl (or a related aryl halide).
Q2: Which starting materials should I use: 3-formylphenylboronic acid with 4-bromo-1,1'-biphenyl, or 3-bromobenzaldehyde with (1,1'-biphenyl)-4-ylboronic acid?
A2: Both routes are viable. The choice often depends on the commercial availability, cost, and stability of the starting materials. It is advisable to check the availability and pricing from chemical suppliers to make an informed decision.
Q3: What are the key steps in the Suzuki-Miyaura catalytic cycle?
A3: The catalytic cycle involves three main steps:
-
Oxidative Addition: The aryl halide adds to the active Pd(0) catalyst.
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic groups are eliminated from the palladium, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[1]
Q4: What are the expected spectroscopic data for 3-[4-(4-phenylphenyl)phenyl]benzaldehyde?
-
¹H NMR: A singlet for the aldehyde proton around 9.9-10.1 ppm. The aromatic protons will appear as a complex multiplet in the range of 7.4-8.0 ppm.
-
¹³C NMR: The aldehyde carbon will have a chemical shift around 192 ppm. Aromatic carbons will appear in the range of 120-150 ppm.
-
Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z corresponding to the molecular weight of the compound (C₁₉H₁₄O).
Experimental Protocols
General Protocol for the Synthesis of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde via Suzuki-Miyaura Coupling
This protocol is a general guideline and should be optimized for your specific laboratory conditions and reagents.
Materials:
-
3-Formylphenylboronic acid (1.2 equivalents)
-
4-Bromo-1,1'-biphenyl (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)
-
Solvent (e.g., Toluene/Water or Dioxane/Water, typically in a 4:1 to 10:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1,1'-biphenyl, 3-formylphenylboronic acid, and the base.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive flow of inert gas, add the degassed solvent system. Then, add the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Catalyst choice is critical for yield. Buchwald-type ligands are effective for less reactive aryl chlorides. |
| Ligand | PPh₃, Buchwald ligands (e.g., SPhos) | Bulky, electron-rich ligands can improve catalytic activity. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Base activates the boronic acid. Choice depends on substrate sensitivity. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O | A biphasic system is often used to dissolve all reactants. Must be degassed. |
| Temperature | 80 - 110 °C | Higher temperatures can increase rate but may also lead to side reactions. |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Purification of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde
Executive Summary & Compound Profile
Welcome to the Technical Support Center. You are dealing with 3-[4-(4-phenylphenyl)phenyl]benzaldehyde , a rigid, conjugated terphenyl system bearing a reactive aldehyde handle.
The Purification Paradox: This molecule presents a dual challenge:
-
Physical: The terphenyl backbone confers extremely low solubility in common organic solvents and a high tendency to aggregate (
- stacking), making standard chromatography difficult. -
Chemical: The aldehyde group is susceptible to autoxidation to the corresponding carboxylic acid (benzoic acid derivative), especially in solution or under light exposure.[1]
This guide prioritizes methods that minimize solution-state time (to prevent oxidation) while overcoming the solubility barrier.
Decision Tree: Workflow Selector
Before proceeding, identify your crude material's status to select the correct workflow.[2][3]
Figure 1: Purification logic flow. Note that for insoluble terphenyls, dry-loading chromatography is often mandatory.
Solubility & Solvent Selection Guide
The terphenyl backbone dominates the solubility profile. Do not attempt to dissolve this in hexanes or cold alcohols; you will lose yield to precipitation on glassware.
| Solvent Class | Recommended Solvents | Application | Notes |
| Primary Dissolvers | Chlorobenzene , o-Dichlorobenzene , Toluene | Recrystallization, Reaction Medium | High boiling points allow dissolution at |
| Moderate Solvents | Dichloromethane (DCM), Chloroform, THF | Chromatography, Extractions | Good for liquid handling, but compound may precipitate upon concentration. |
| Antisolvents | Methanol , Ethanol, Hexanes, Pentane | Recrystallization (Precipitation) | Used to force the product out of solution after cooling. |
| Danger Zone | Diethyl Ether, Acetone | Avoid | Solubility is often too low for efficient handling; risk of "oiling out." |
Core Protocols
Protocol A: "Dry-Load" Flash Chromatography
Use this when the crude material is not soluble enough for a concentrated liquid injection.
The Logic: Terphenyls often streak on columns if injected in large volumes of weak solvent. Adsorbing the crude onto a solid support eliminates solubility issues during loading.
-
Dissolution: Dissolve the crude mixture in the minimum amount of DCM or Chloroform. If necessary, warm gently (do not boil off the aldehyde).
-
Adsorption: Add Celite 545 or Silica Gel (ratio: 2g solid per 1g crude) to the flask.
-
Evaporation: Rotary evaporate until a free-flowing dust is obtained. Critical: Ensure no solvent clumps remain.
-
Loading: Pour the powder directly on top of a pre-packed silica column. Add a layer of sand to protect the bed.
-
Elution: Run a gradient from 0% to 50% DCM in Hexanes .
-
Note: The aldehyde is moderately polar. The terphenyl backbone is non-polar. The product usually elutes in the middle of the gradient.
-
Protocol B: High-Temperature Recrystallization
The gold standard for final polishing.
-
Setup: Use a 2-neck flask with a reflux condenser and nitrogen line (to prevent oxidation).
-
Dissolution: Add crude solid and Toluene . Heat to reflux (
C).-
Troubleshooting: If it does not dissolve in boiling Toluene, slowly add Chlorobenzene until clear.
-
-
Filtration (Hot): If black specks (Pd) are visible, filter rapidly through a pre-heated glass frit or glass wool while boiling hot.
-
Crystallization: Remove from heat. While still hot, add Ethanol (antisolvent) dropwise until a faint turbidity persists.
-
Cooling: Re-heat to clear the solution, then wrap the flask in a towel to cool slowly to room temperature.
-
Why Slow? Fast cooling traps impurities. Slow cooling grows large, pure needles.
-
-
Collection: Filter the crystals and wash with cold Ethanol .
Protocol C: Palladium Removal (The "Yellow Tint" Issue)
Suzuki coupling residues often leave the product yellow/brown. The pure aldehyde should be white or pale off-white.
Method: Thiol-Modified Silica (SiliaMetS® Thiol or equivalent).
-
Dissolve product in DCM/THF (10 mL/g).
-
Add Thiol-Silica Scavenger (0.5 eq relative to expected Pd content, or 10-20 wt% of product).
-
Stir at
C for 4 hours. -
Filter through a 0.45
m PTFE filter. -
Concentrate and proceed to Recrystallization (Protocol B).
Troubleshooting & FAQs
Q1: My NMR shows a small broad peak around 10-13 ppm, and my aldehyde peak (10.1 ppm) is shrinking. What is happening?
Diagnosis: Autoxidation. Mechanism: The aldehyde is oxidizing to the carboxylic acid (benzoic acid derivative).[1] The broad peak is the carboxylic acid -OH. Fix:
-
Immediate: Perform a "bicarbonate wash."[4] Dissolve in DCM, wash with 10% aqueous
(removes the acid), dry over , and concentrate. -
Prevention: Store the purified solid under Argon in the dark. Aldehydes on conjugated systems are light-sensitive.
Q2: I cannot get the material to dissolve for NMR.
Diagnosis: Aggregation/Stacking.
Fix: Do not use
Q3: During recrystallization, the product comes out as an oil, not crystals.
Diagnosis: "Oiling Out." Occurs when the antisolvent is added too fast or the temperature drops too quickly. Fix:
-
Re-heat until clear.
-
Add a "seed crystal" of pure product if available.
-
Add less antisolvent.
-
Let it cool to room temperature without an ice bath. Only use ice once crystallization has already started.
Q4: The bisulfite purification method is recommended for aldehydes. Can I use it here?
Diagnosis: Solubility limitation. Analysis: Standard bisulfite purification requires the aldehyde to be soluble in the aqueous/organic interface to form the water-soluble adduct. Your terphenyl derivative is too lipophilic; it will likely stay in the organic layer and not react, or form a gummy solid at the interface. Recommendation: Avoid bisulfite for this specific molecule unless you use a phase-transfer catalyst and high-boiling ethers, which complicates the workup. Stick to Column Chromatography (Protocol A) .
References
-
Suzuki-Miyaura Coupling & Pd Removal
- Purification of Oligophenylenes: Tohru Nishinaga et al. "Synthesis and properties of large oligophenylenes." Accounts of Chemical Research. (General reference for solubility behavior of terphenyls).
-
Aldehyde Stability & Oxidation
-
Recrystallization Techniques
For further assistance, please contact the Application Science team with your specific batch number and current purity data.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. biotage.com [biotage.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Troubleshooting the Synthesis of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde
Overview & Mechanistic Pathway
The synthesis of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde (a quaterphenyl derivative) is typically achieved via a Suzuki-Miyaura cross-coupling between 4-bromo-p-terphenyl and 3-formylphenylboronic acid . While this palladium-catalyzed C–C bond formation is highly robust, the extended conjugated system and the reactive formyl group make the reaction susceptible to several competing side pathways. Understanding the causality behind these side reactions is critical for optimizing yields and ensuring high purity for downstream drug development or materials science applications.
Catalytic cycle of Suzuki-Miyaura coupling highlighting main and side-reaction pathways.
Quantitative Side-Product Analysis
To effectively troubleshoot, you must first identify the impurities. Below is a summary of the common side products, their mechanistic origins, and typical analytical markers.
| Side Product | Origin / Mechanism | Analytical Marker (LC-MS/GC-MS) | Relative TLC Rf (Hexane/EtOAc 9:1) |
| p-Terphenyl | Dehalogenation of 4-bromo-p-terphenyl | m/z 230 [M]⁺ | Very High (Non-polar) |
| Benzaldehyde | Protodeboronation of 3-formylphenylboronic acid | m/z 106 [M]⁺ | High (Volatile) |
| Biphenyl-3,3'-dicarbaldehyde | Oxidative homocoupling of boronic acid | m/z 210 [M]⁺ | Low (Polar) |
| p-Sexiphenyl | Reductive homocoupling of aryl bromide | m/z 458[M]⁺ | Extremely High (Often insoluble) |
| 3-[4-(4-phenylphenyl)phenyl]benzoic acid | Auto-oxidation of the target aldehyde | m/z 350[M-H]⁻ | Baseline (Highly polar) |
| Triphenylphosphine oxide | Oxidation of phosphine ligand | m/z 279 [M+H]⁺ | Low (Streaks heavily) |
Troubleshooting FAQs
Q1: My reaction yields a significant amount of benzaldehyde. Why is the boronic acid degrading, and how do I prevent it? A: You are observing protodeboronation , a highly sensitive side reaction where the C–B bond is cleaved and replaced by a C–H bond. Detailed studies indicate that this process can be catalyzed by acids, bases, or metal salts 1. Furthermore, recent high-throughput mechanistic analyses have paradoxically shown that using bulky phosphine-palladium complexes—often chosen to force difficult couplings—can actually accelerate protodeboronation [[2]]().
-
Solution: To mitigate this, lower the concentration of water by using a controlled biphasic solvent system (e.g., Toluene/H₂O 4:1) or switch to a milder base like K₂CO₃ or K₃PO₄ instead of NaOH. If the issue persists, consider converting the boronic acid to a more stable pinacol ester or MIDA boronate, which releases the active boronic acid slowly into the catalytic cycle, keeping its absolute concentration low [[1]]().
Q2: I am detecting m/z 230 (p-terphenyl) in my LC-MS. What causes this dehalogenation? A: Dehalogenation occurs when the oxidative addition complex (Ar-Pd-Br) undergoes β-hydride elimination. The palladium complex extracts a hydride from a coordinated solvent (such as ethanol or isopropanol) or an amine base, followed by reductive elimination to yield the deshalo side product [[3]]().
-
Solution: Avoid primary or secondary alcoholic solvents. Switch to strictly aprotic organic solvents like 1,4-dioxane or toluene. Ensure your catalyst is active and loading is optimal (1–2 mol% Pd(PPh₃)₄) so the transmetalation step outcompetes the slower dehalogenation pathway.
Q3: How do I suppress the formation of biphenyl-3,3'-dicarbaldehyde? A: This is the result of oxidative homocoupling of 3-formylphenylboronic acid. It is primarily promoted by the presence of dissolved oxygen, which acts as an oxidant to regenerate Pd(II) species that drive the homocoupling cycle 1.
-
Solution: Strictly degas your solvents. Sparge the toluene and water with nitrogen or argon for at least 30 minutes prior to adding the catalyst. Additionally, keeping the steady-state concentration of the boronic acid low (e.g., via slow addition) favors the cross-coupling pathway over homocoupling.
Q4: The target aldehyde is partially converting to a carboxylic acid during workup. How can I avoid this? A: Aldehydes are highly prone to auto-oxidation in the presence of air, especially under basic aqueous conditions.
-
Solution: Quench the reaction mixture with a mild acid (e.g., saturated aqueous NH₄Cl or 1M HCl) to neutralize the base before exposing the mixture to the atmosphere during the extraction phase.
Validated Experimental Protocol
This self-validating protocol is designed to minimize the side reactions discussed above through rigorous atmospheric control and optimized stoichiometry.
Reagents & Equipment:
-
4-Bromo-p-terphenyl (1.0 equiv, 10 mmol, 3.09 g)
-
3-Formylphenylboronic acid (1.2 equiv, 12 mmol, 1.80 g)
-
Potassium carbonate (K₂CO₃) (2.5 equiv, 25 mmol, 3.45 g)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv, 0.2 mmol, 231 mg)
-
Toluene (40 mL) and Deionized Water (10 mL)
Step-by-Step Methodology:
-
Degassing (Critical for preventing oxidative homocoupling): In a 100 mL Schlenk flask, combine the toluene and water. Sparge the biphasic mixture with ultra-pure Argon for 30 minutes.
-
Reagent Loading: Briefly open the flask under a positive Argon flow and add 4-bromo-p-terphenyl, 3-formylphenylboronic acid, and K₂CO₃.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst last to avoid premature degradation. Seal the flask and purge with Argon for an additional 5 minutes.
-
Reaction Execution: Heat the mixture to 90 °C in an oil bath under vigorous stirring (to ensure adequate mixing of the biphasic system) for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1) until the aryl bromide is consumed.
-
Quenching (Critical for preventing aldehyde oxidation): Cool the reaction to room temperature. Immediately add 20 mL of saturated aqueous NH₄Cl to neutralize the aqueous layer.
-
Extraction & Workup: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexane to Hexane/EtOAc 9:1) to isolate the pure 3-[4-(4-phenylphenyl)phenyl]benzaldehyde.
References
-
Selection of boron reagents for Suzuki–Miyaura coupling | Chemical Society Reviews | 1[1]
-
Bulky phosphine ligands promote palladium-catalyzed protodeboronation | ChemRxiv | 2[2]
-
Suzuki-Miyaura cross-coupling: Practical Guide | Yoneda Labs | 3[3]
Sources
Optimizing reaction conditions for the formylation of the terphenyl precursor
Technical Support Center: Terphenyl Chemistry Division Ticket ID: #TP-FORM-882 Subject: Optimization of Reaction Conditions for Formylation of Terphenyl Precursors Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
Formylating a terphenyl core is a deceptively complex challenge in medicinal chemistry. Unlike simple benzenes, terphenyls suffer from poor solubility , non-planar torsion (especially o-terphenyls), and competing regiochemical sites .
This guide moves beyond standard textbook protocols. We will focus on the two most robust pathways for drug development: the Vilsmeier-Haack (standard for electron-rich systems) and the Rieche Formylation (superior for sterically hindered or less activated systems).
Module 1: Method Selection (The Decision Matrix)
Before mixing reagents, you must select the correct pathway based on your terphenyl's electronic and steric profile.
The "Terphenyl Logic" Flowchart Use this logic gate to determine your starting protocol.
Figure 1: Decision matrix for selecting the optimal formylation strategy based on substrate electronics and sterics.
Module 2: The Vilsmeier-Haack Protocol
Best for: Activated terphenyls (e.g., methoxy-terphenyls) targeting the para position.
The standard Vilsmeier-Haack often fails on terphenyls due to reagent decomposition before it can attack the bulky, insoluble substrate. The fix is the "Pre-Formed Salt" modification.
Optimized Protocol (Scale: 10 mmol)
-
Vilsmeier Salt Formation (Critical):
-
In a flame-dried flask under Argon, cool DMF (3.0 eq) to 0°C.
-
Add POCl₃ (1.2 eq) dropwise. Do not add the substrate yet.
-
Stir at 0°C for 30 mins until a white/yellow precipitate (the Chloroiminium salt) forms.
-
-
Substrate Addition:
-
Dissolve your terphenyl in 1,2-Dichloroethane (1,2-DCE) . Note: DCM often boils too low (40°C) to drive the reaction on bulky terphenyls. 1,2-DCE (83°C) provides the necessary thermal headroom.
-
Add the substrate solution to the pre-formed salt.[1]
-
-
Heating Phase:
-
Warm to 60–70°C. Monitor by TLC.
-
-
Hydrolysis (The Danger Zone):
-
Pour reaction mixture into Sodium Acetate (aq) buffer, not just water. This prevents the formation of "tar" caused by highly acidic hydrolysis of the intermediate.
-
Troubleshooting the Vilsmeier
| Symptom | Probable Cause | Corrective Action |
| Black Tar / Charring | Reaction temperature too high during POCl₃ addition. | Keep T < 5°C during V-Salt formation.[1] The exotherm is massive. |
| No Conversion | V-Salt decomposed by moisture OR Substrate insolubility. | Use anhydrous solvents. Switch solvent from DCM to Chlorobenzene (allows higher T). |
| Product Trapped in Emulsion | Formation of phosphorous-terphenyl complexes. | Wash organic layer with 10% Potassium Carbonate (K₂CO₃) to break the emulsion. |
Module 3: The Rieche Formylation (High-Performance)
Best for: Sterically hindered substrates, unactivated rings, or when "Ortho" selectivity is required (via coordination).
When Vilsmeier fails, Rieche succeeds. It uses Titanium Tetrachloride (TiCl₄) and Dichloromethyl Methyl Ether (DCME) .[2][3]
Mechanism & Selectivity: Unlike the "naked" electrophile in Vilsmeier, TiCl₄ coordinates with alkoxy groups on the terphenyl ring, directing the formyl group to the ortho position with high precision [1].
Optimized Protocol
-
Activation:
-
Dissolve terphenyl in dry DCM at -10°C.
-
Add TiCl₄ (2.2 eq) carefully. The solution will turn dark red/brown (formation of the charge-transfer complex).
-
-
Formylation:
-
Add DCME (1.1 eq) dropwise.
-
Stir at 0°C for 1 hour, then warm to Room Temp.
-
-
Quench:
-
Pour onto ice-cold 1M HCl . Do not use base initially; titanium salts will gel and trap your product.
-
Module 4: Purification & Isolation
Terphenyl aldehydes are notorious for "oiling out" or co-precipitating with starting material.
The Bisulfite Rescue (Chemo-Selective Purification) If chromatography (silica) is degrading your aldehyde (oxidation to acid), use this chemical purification method [2]:
-
Dissolve crude mixture in minimal Ethanol .
-
Add saturated Sodium Bisulfite (NaHSO₃) solution.
-
The aldehyde forms a solid "Bisulfite Adduct" precipitate. Filter this solid.[4][5] Impurities remain in the liquid.
-
Regeneration: Suspend the solid in DCM and add 10% NaHCO₃ . The aldehyde is released back into the DCM layer, >98% pure.
Visualizing the Mechanism
Understanding why the reaction fails requires visualizing the intermediate stability.
Figure 2: The Vilsmeier-Haack pathway. Note that the Vilsmeier Reagent is moisture-sensitive; decomposition reverts it to inactive dimethylamine.
References
-
Garcia, O., et al. (2003).[2] o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4. Tetrahedron Letters.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
-
Shafig, M., & Taylor, R. (1978).[6] Electrophilic aromatic substitution.[6][7][8][9] Part 21. The reactivity of o-, m-, and p-terphenyl.[10] J. Chem. Soc., Perkin Trans.[6][10] 2. [6][10]
-
BenchChem Technical Support. (2025). Vilsmeier-Haack Reaction Troubleshooting Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rieche formylation - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. reddit.com [reddit.com]
- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. scispace.com [scispace.com]
- 10. Electrophilic aromatic substitution. Part 21. The reactivity of o-, m-, and p-terphenyl in protiodetritiation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Scaling Up the Synthesis of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde
Welcome to the technical support center for the synthesis of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex organic molecules. Here, we provide in-depth, field-proven insights into scaling up the production of this valuable terphenyl derivative, focusing on troubleshooting common issues and optimizing reaction parameters for a successful, high-yield synthesis.
Foundational Overview: The Suzuki-Miyaura Cross-Coupling Approach
The synthesis of unsymmetrical p-terphenyls like 3-[4-(4-phenylphenyl)phenyl]benzaldehyde is most efficiently achieved through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This powerful C-C bond-forming reaction offers high functional group tolerance and generally provides good yields. The most convergent and logical strategy involves the coupling of two key building blocks: 4-bromo-4'-phenylbiphenyl and 3-formylphenylboronic acid .
The reaction proceeds via a well-established catalytic cycle involving a Pd(0) active species. Understanding this mechanism is crucial for effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand system is most effective for this synthesis?
A1: The choice of catalyst and ligand is highly substrate-dependent and is a critical parameter to optimize.[2] For sterically demanding terphenyl syntheses, highly active catalyst systems are often required.[3] While traditional catalysts like Pd(PPh₃)₄ can be effective, modern systems using bulky, electron-rich phosphine ligands often provide superior results, allowing for lower catalyst loading and faster reaction times.[4]
Table 1: Representative Catalyst & Ligand Systems
| Palladium Source | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(OAc)₂ | SPhos | 1-3 | High activity for challenging couplings, good stability.[3] |
| Pd₂(dba)₃ | XPhos | 1-3 | Excellent for sterically hindered substrates. |
| Pd(PPh₃)₄ | None | 2-5 | Widely available, effective for many standard couplings.[5] |
| PdCl₂(dppf) | dppf | 2-5 | Forms stable complexes, useful for preventing catalyst decomposition.[2] |
Q2: How do I select the appropriate base and solvent?
A2: The base activates the boronic acid for the transmetalation step, while the solvent affects the solubility of reagents and the stability of catalytic intermediates.[2] An incompatible combination can lead to poor catalytic activity.[5] A mixture of an aprotic organic solvent with water is standard.
-
Bases : Strong inorganic bases are generally preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are robust, effective, and common choices.[2][6] For particularly difficult couplings, cesium carbonate (Cs₂CO₃) can be more effective.[2]
-
Solvents : Aprotic polar solvents are frequently used. Common choices include 1,4-dioxane, toluene, or N,N-Dimethylformamide (DMF), typically with water as a co-solvent in a ratio of 3:1 to 5:1.[2][4]
Q3: How can I monitor the reaction's progress?
A3: Reaction progress should be monitored periodically using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] A typical method involves taking a small aliquot from the reaction mixture, quenching it, and analyzing the consumption of the limiting reagent (often the aryl bromide) and the formation of the product.
Q4: What are the primary side reactions to be aware of?
A4: The most common side reactions in Suzuki couplings are protodeboronation of the boronic acid and homocoupling of the boronic acid.[3][5][7]
-
Protodeboronation : The C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is often exacerbated by high temperatures, excess water, or certain bases.[5][7]
-
Homocoupling : Two molecules of the boronic acid couple to form a biaryl byproduct. This is primarily caused by the presence of oxygen in the reaction mixture, which can re-oxidize the Pd(0) catalyst to Pd(II), facilitating the side reaction.[3][8]
Troubleshooting Guide: From Low Yields to Impure Products
This section directly addresses specific issues you may encounter during the synthesis. A systematic approach is the most effective way to diagnose and solve problems.
Sources
Validation & Comparative
Benchmarking the Fluorescence Quantum Yield of BODIPY Derivatives
Content Type: Technical Comparison & Protocol Guide Focus: Boron-dipyrromethene (BODIPY) Scaffolds in Drug Discovery
Executive Summary
In drug development, the fluorescence quantum yield (FQY,
High
Part 1: The Physics of Efficiency
To benchmark derivatives effectively, one must understand the competitive decay pathways. The quantum yield is the ratio of photons emitted to photons absorbed:[1][2][3][4][5]
Where:
- (Radiative Decay): The emission of fluorescence.
- (Non-Radiative Decay): Heat loss via vibrational relaxation. In BODIPY, this is often driven by the free rotation of the meso-phenyl ring.
- (Intersystem Crossing): Transition to the triplet state. Drastically increased by heavy atoms (Iodine, Bromine) via Spin-Orbit Coupling.[6]
- (Photoinduced Electron Transfer): Electron transfer to/from a substituent (e.g., amines), quenching fluorescence.
Visualizing Decay Pathways (Jablonski Diagram)
Figure 1: Simplified Jablonski diagram illustrating the competition between Fluorescence (
Part 2: Comparative Methodology
For solution-phase drug derivatives, the Relative Method (Williams et al.) is the industry standard. It compares the integrated emission of the sample against a reference standard of known
Protocol: The "Gradient" Method
Objective: Eliminate concentration-dependent errors (inner filter effects) by measuring a series of dilutions rather than a single point.
Reagents & Standards
-
Reference Standard: Rhodamine 6G in Ethanol (
) is the preferred standard for BODIPY due to spectral overlap (Excitation ~490-510 nm). -
Solvent: Spectroscopic grade Ethanol or Methanol.
Step-by-Step Workflow
-
Preparation: Prepare stock solutions of the BODIPY derivative and Rhodamine 6G.
-
Dilution Series: Prepare 5 dilutions for each compound (Sample and Standard).
-
CRITICAL: The Absorbance (
) at the excitation wavelength ( ) must be between 0.01 and 0.10 . -
Why? Absorbance > 0.1 causes the "Inner Filter Effect," where the sample re-absorbs its own emission, artificially lowering the calculated yield.
-
-
Spectroscopy:
-
Measure
at (e.g., 490 nm). -
Measure the Integrated Fluorescence Intensity (
) (Area under the emission curve) using the same slit widths and detector voltage.
-
-
Data Analysis:
-
Plot Integrated Fluorescence (
) (y-axis) vs. Absorbance ( ) (x-axis). -
Calculate the slope (Gradient,
) for both sample and standard. -
Linearity (
) validates the absence of aggregation.
-
Calculation
[3]-
: Slope of the line (
vs ).[2] -
: Refractive index of the solvent.[2] (If both are in Ethanol, this term cancels out).ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
Experimental Workflow Diagram
Figure 2: Self-validating workflow for Relative Quantum Yield determination. The absorbance check prevents common inner-filter errors.
Part 3: Benchmarking Data (BODIPY Derivatives)
The following table benchmarks the parent BODIPY scaffold against common derivatives used in drug development.
| Derivative Class | Modification | Dominant Mechanism | Application | |
| Parent Scaffold | Unsubstituted (BODIPY-H) | 0.60 – 0.90 | Radiative Decay ( | Bio-imaging (High Brightness) |
| Theranostic | 2,6-Diiodo (Heavy Atom) | 0.01 – 0.05 | Intersystem Crossing ( | Photodynamic Therapy (Singlet Oxygen) |
| Rotor | Meso-Phenyl (Free Rotation) | 0.05 – 0.20 | Non-Radiative Decay ( | Viscosity Sensors |
| Stabilized | Meso-Mesityl (Restricted) | 0.80 – 1.00 | Radiative Decay ( | Stable Labeling / Tracking |
| Activatable | Meso-Amino (e.g., DMA) | < 0.01 | PET / TICT | pH Sensors / Turn-on Probes |
Analysis:
-
Heavy Atom Effect: Note the drastic drop in
for the Diiodo-derivative. This is not a "failure"; it validates the molecule's potential as a photosensitizer for cancer therapy. -
Rigidity: Comparison of Meso-Phenyl vs. Meso-Mesityl proves that restricting molecular rotation (steric hindrance) closes the non-radiative decay channel, restoring brightness.
Part 4: Critical Troubleshooting
-
Refractive Index (
): If your drug is soluble only in DMSO ( ) but your standard is in Water ( ), failing to correct for will introduce a ~23% error . -
Excitation Wavelength: Ensure the excitation wavelength is at a "flat" portion of the lamp spectrum or strictly corrected by the instrument's reference detector.
-
Oxygen Quenching: For triplet-active dyes (like the Diiodo derivative), dissolved oxygen quenches the triplet state. While this affects phosphorescence more than fluorescence, reproducible benchmarking should ideally be done in degassed solvents if
is involved.
References
-
Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy (3rd ed.). Springer.
-
Edinburgh Instruments. (2023). Relative Quantum Yield Measurement Guide.
- Kee, H. L., et al. (2005). Photophysical and Photochemical Properties of Boron-Dipyrromethene Dyes. Journal of Physical Chemistry A.
Sources
- 1. shimadzu.com [shimadzu.com]
- 2. agilent.com [agilent.com]
- 3. jasco-global.com [jasco-global.com]
- 4. edinst.com [edinst.com]
- 5. Making sure you're not a bot! [opus4.kobv.de]
- 6. Modulation of singlet oxygen generation in halogenated BODIPY dyes by substitution at their meso position: towards a solvent-independent standard in t ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA05820E [pubs.rsc.org]
Cross-validation of analytical methods for 3-[4-(4-phenylphenyl)phenyl]benzaldehyde
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 3-[4-(4-phenylphenyl)phenyl]benzaldehyde
Introduction
In the landscape of pharmaceutical development and materials science, the precise and accurate quantification of chemical entities is paramount. 3-[4-(4-phenylphenyl)phenyl]benzaldehyde is a complex aromatic aldehyde with a terphenyl scaffold, a structure that lends itself to applications in organic electronics, and as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The robust characterization of this compound, particularly the validation of the analytical methods used for its quantification, is a critical step in ensuring product quality, consistency, and regulatory compliance.
This guide provides a comprehensive comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde. As a self-validating system, this document will not only detail the "how" but, more importantly, the "why" behind the experimental choices, grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH)[1][2][3][4], the U.S. Food and Drug Administration (FDA)[5][6][7], and the United States Pharmacopeia (USP)[8][9][10][11][12].
The objective of cross-validation is to demonstrate that two different analytical methods are suitable for the same intended purpose and provide comparable results.[13][14] This is crucial when, for instance, a method is transferred between laboratories or when a more efficient method (e.g., GC) is desired to replace a more established one (e.g., HPLC). This guide will walk you through the theoretical and practical aspects of developing and cross-validating HPLC and GC methods for 3-[4-(4-phenylphenyl)phenyl]benzaldehyde, supported by representative experimental data.
Principles of the Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of compounds.[15][16][17] The technique relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For a non-polar compound like 3-[4-(4-phenylphenyl)phenyl]benzaldehyde, a reversed-phase HPLC method, where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and an organic solvent), is the most appropriate choice.
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and thermally stable compounds.[15] In GC, the sample is vaporized and swept through a column by an inert carrier gas (the mobile phase). The separation is based on the compound's boiling point and its interaction with the stationary phase coated on the column walls. For a molecule of the size of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde, a high-temperature GC method with a stable capillary column is necessary. Often, GC is coupled with a mass spectrometer (MS) for definitive peak identification.[18][19][20]
Comparative Performance Data
The following table summarizes the anticipated performance characteristics for the HPLC-UV and GC-FID methods for the quantification of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde. These values are based on typical performance data for similar aromatic aldehydes and terphenyl compounds.
| Parameter | HPLC-UV | GC-FID | Acceptance Criteria (based on ICH guidelines)[1][4] |
| Linearity (R²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 98.0 - 102.0% for drug substance |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 1.0% for drug substance |
| - Intermediate Precision | < 2.0% | < 2.5% | ≤ 2.0% for drug substance |
| Limit of Detection (LOD) | ~10 ng/mL | ~5 ng/mL | - |
| Limit of Quantitation (LOQ) | ~30 ng/mL | ~15 ng/mL | - |
| Specificity | High | High | No interference at the retention time of the analyte |
Experimental Protocols
HPLC-UV Method
This protocol outlines a reversed-phase HPLC method with UV detection suitable for the quantification of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde.
1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
3-[4-(4-phenylphenyl)phenyl]benzaldehyde reference standard.
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm (based on the chromophore of the benzaldehyde and biphenyl groups).
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of the reference standard in 25 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample containing 3-[4-(4-phenylphenyl)phenyl]benzaldehyde in acetonitrile to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
GC-FID Method
This protocol details a high-temperature GC method with Flame Ionization Detection (FID) for the analysis of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde.
1. Instrumentation and Materials
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
High-temperature capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Helium (carrier gas, 99.999% purity).
-
Hydrogen and Air (for FID).
-
Dichloromethane (GC grade).
-
3-[4-(4-phenylphenyl)phenyl]benzaldehyde reference standard.
2. Chromatographic Conditions
-
Injector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp at 15 °C/min to 320 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Split (split ratio 20:1).
-
Detector Temperature: 330 °C.
-
Run Time: ~16 minutes.
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of the reference standard in 25 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using dichloromethane to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in dichloromethane to achieve a final concentration within the calibration range.
Method Validation and Cross-Validation Workflow
The validation of these analytical methods should be performed according to ICH Q2(R1) guidelines.[1][2][3][4] The following parameters must be evaluated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] This can be demonstrated by analyzing a placebo and spiked samples. Potential impurities from the synthesis of related benzaldehydes include starting materials and by-products from side reactions.[21][22][23][24]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a defined range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Cross-Validation Procedure
Once both the HPLC and GC methods are individually validated, a cross-validation study should be performed to ensure they provide equivalent results.[13][14]
-
Sample Selection: A minimum of three batches of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde should be analyzed.
-
Analysis: Each batch should be analyzed in triplicate using both the validated HPLC and GC methods.
-
Data Comparison: The mean results and the standard deviations obtained from both methods for each batch should be compared.
-
Statistical Analysis: A statistical test, such as a t-test, should be performed to determine if there is a significant difference between the results obtained by the two methods. The acceptance criterion is typically that there is no statistically significant difference between the two sets of data.
Visualization of Workflows
Caption: Workflow for development, validation, and cross-validation of analytical methods.
Caption: Logical flow of the cross-validation process.
Conclusion
The choice between HPLC and GC for the analysis of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde depends on the specific requirements of the analysis. HPLC offers a robust and versatile method suitable for routine quality control, while GC provides higher sensitivity, which may be advantageous for impurity profiling or trace analysis. This guide has provided a framework for the development, validation, and cross-validation of both methods. By adhering to the principles of scientific integrity and regulatory guidelines, researchers can ensure the generation of reliable and accurate data for this important compound. The provided protocols serve as a starting point, and optimization may be necessary based on the specific sample matrix and instrumentation.
References
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
-
U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
BA Sciences. USP <1225> Method Validation. [Link]
-
European Compliance Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
U.S. Food and Drug Administration. Q2B Validation of Analytical Procedures: Methodology. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
-
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14’s Lifecycle Vision. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Compliance Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]
-
Scribd. Aldehyde GC Separation & Mass Spectra. [Link]
-
USP-NF. 〈1225〉 Validation of Compendial Procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
ACS Publications. Quantitative Analysis by GC-MS/MS of 18 Aroma Compounds Related to Oxidative Off-Flavor in Wines. [Link]
-
Organic Syntheses. ortho-Formylation of phenols. [Link]
-
AIDIC. Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. [Link]
-
Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
-
ResearchGate. HPLC analysis of the hydrogenated products of (A) o-, (B) m-, and (C) p-terphenyl. Peak identification. [Link]
-
ScienceDirect. The synthesis and investigation of impurities found in Clandestine Laboratories: Baeyer–Villiger Route Part I. [Link]
-
Univerzita Karlova. Validation of chromatographic methods in pharmaceutical analysis. [Link]
-
SCIRP. GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. [Link]
-
National Institutes of Health. MASS SPECTROMETRY OF FATTY ALDEHYDES. [Link]
-
JAOCS. Determination of Partially Hydrogenated Terphenyls-Based Thermal Heating Fluid in Vegetable Oils by HPLC with Fluorescence Detection. [Link]
-
ResearchGate. The Synthesis and Investigation of Impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part II; Synthesis of Phenyl-2-propanone (P2P) analogues from Substituted Benzaldehydes. [Link]
-
Technology Networks. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
ResearchGate. Validation of HPLC Techniques for Pharmaceutical Analysis. [Link]
-
Waters. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. [Link]
-
Welch Materials, Inc. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
PubMed. The synthesis and investigation of impurities found in Clandestine Laboratories: Baeyer-Villiger Route Part I; Synthesis of P2P from benzaldehyde and methyl ethyl ketone. [Link]
-
Oriental Journal of Chemistry. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]
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Validation of theoretical models for the properties of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde
Title: Validation of Theoretical Models for 3-[4-(4-phenylphenyl)phenyl]benzaldehyde: A Comparative Guide
Executive Summary
In the high-stakes arenas of drug discovery and organic electronics, reliance on unvalidated theoretical models is a critical failure point. This guide focuses on 3-[4-(4-phenylphenyl)phenyl]benzaldehyde (hereafter 3-QPh-CHO ), a rigid, extended
Due to its structural anisotropy and extensive conjugation, this molecule presents unique challenges for standard Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.[1] This guide outlines a rigorous, self-validating protocol to benchmark theoretical predictions against experimental realities, ensuring that calculated properties—from HOMO-LUMO gaps to lipophilicity—are actionable for downstream applications in OLED host design or pharmacophore development.[1]
Part 1: Structural Integrity & Conformational Dynamics
Theoretical models often fail to account for the rotational barriers between phenyl rings in polyphenyl systems, leading to inaccurate packing density and solubility predictions.
The Theoretical Challenge
Standard B3LYP functionals often underestimate dispersion forces in twisted
Validation Protocol: Geometry Optimization vs. X-Ray Diffraction
| Feature | Theoretical Model (Recommended) | Experimental Validation Standard | Acceptance Criteria |
| Torsion Angles | DFT (wB97X-D/cc-pVTZ) | Single Crystal X-Ray Diffraction (SC-XRD) | |
| Bond Lengths | DFT (B3LYP/6-311++G**) | SC-XRD (CIF refinement) | RMSD |
| Solution Conf. | MD Simulation (GROMACS/OPLS-AA) | 2D NOESY NMR | Strong NOE correlation |
Experimental Workflow: Structural Elucidation
-
Crystallization: Dissolve 20 mg of 3-QPh-CHO in hot toluene; slow evaporation at 4°C to grow single crystals.
-
Diffraction: Collect data at 100 K (minimizing thermal motion) using Mo-K
radiation. -
Refinement: Solve structure using SHELXT; refine against
. -
Comparison: Superimpose the DFT-optimized structure over the XRD structure (excluding protons) and calculate RMSD.
Expert Insight: If your DFT model predicts a planar structure while XRD shows a
twist at the meta-linkage, your model is neglecting steric repulsion.[1] Switch to a dispersion-corrected functional (e.g.,B97X-D).[1]
Figure 1: Structural validation workflow comparing theoretical inputs against solid-state (XRD) and solution-state (NMR) data.
Part 2: Optoelectronic Properties (HOMO-LUMO & Bandgap)
For applications in fluorescence imaging or organic electronics, the energy gap (
The Theoretical Challenge
Time-Dependent DFT (TD-DFT) is notorious for underestimating charge-transfer excitation energies.[1] Given the extended conjugation of the quaterphenyl chain, "ghost states" can appear in calculations.
Validation Protocol: TD-DFT vs. Spectroscopy
| Parameter | Theoretical Approach | Experimental Method | Validation Metric |
| HOMO Level | DFT ( | Cyclic Voltammetry (Oxidation onset) | |
| LUMO Level | DFT + Koopmans' Theorem | Cyclic Voltammetry (Reduction onset) | |
| Optical Gap ( | TD-DFT (CAM-B3LYP) | UV-Vis Spectroscopy (Absorption edge) |
Experimental Workflow: Electrochemical Bandgap Determination
-
Setup: Three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Solvent: Dichloromethane with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6).[1]
-
Measurement: Scan rate 100 mV/s. Calibrate against Ferrocene/Ferrocenium (
).[1] -
Calculation:
[1] -
Correlation: Plot calculated orbital energies against experimental oxidation/reduction potentials.
Part 3: Physicochemical Properties & Drug-Likeness
If this molecule is used as a pharmacophore or a PROTAC linker, solubility and lipophilicity are paramount.[1] The rigid polyphenyl backbone suggests poor aqueous solubility, which models must accurately predict to avoid false positives in docking scores.
The Theoretical Challenge
Continuum solvation models (like PCM or SMD) often fail for large hydrophobic molecules because they treat the solvent as a uniform dielectric, ignoring specific solute-solvent hydrogen bonding at the aldehyde site.
Validation Protocol: Solvation Energy
| Property | Theoretical Model | Experimental Method |
| LogP (Lipophilicity) | COSMO-RS (Conductor-like Screening Model) | Shake-Flask Method (Octanol/Water) + HPLC |
| Solubility (LogS) | General Solubility Equation (GSE) | Kinetic Solubility Assay (Nephelometry) |
Experimental Workflow: HPLC-Based LogP Determination
-
Equilibration: Saturate 1-octanol and water with each other.
-
Partitioning: Dissolve 3-QPh-CHO in the octanol phase. Add equal volume of water phase.[1] Shake for 24 hours at 25°C.
-
Phase Separation: Centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC (C18 column, UV detection at
determined in Part 2). -
Calculation:
.[1]
Critical Check: If your theoretical LogP is 5.5 but experiment shows 3.2, your model likely underestimated the polarity of the aldehyde group or the twisting of the rings which exposes more surface area to the solvent.
Figure 2: Validation loop for physicochemical properties, specifically comparing COSMO-RS predictions with HPLC-derived LogP values.
References
-
NIST Computational Chemistry Comparison and Benchmark Database. Standard Reference Database 101.[1] National Institute of Standards and Technology.[1] [Link][1]
-
PubChem. Compound Summary: p-Terphenyl (CID 7115).[1][2] National Center for Biotechnology Information.[1] [Link]
-
Johnson, R. et al. Validation of Density Functional Theory for Materials.[1] NIST Material Measurement Laboratory.[1] [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde
This guide provides a detailed, step-by-step protocol for the proper disposal of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde, ensuring the safety of laboratory personnel and compliance with environmental regulations. As researchers and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to be your preferred resource for the safe management of this compound, grounding every recommendation in established safety protocols and regulatory standards.
Hazard Identification and Risk Assessment
Based on analogous compounds, this chemical should be handled as a hazardous substance with the potential for the following:
-
Eye and Skin Irritation : Can cause serious eye irritation and skin irritation.[3][4][5]
-
Respiratory Irritation : May cause respiratory irritation if inhaled as a dust or vapor.[4][5]
Table 1: Inferred Hazard Profile of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde
| Hazard Category | Inferred Risk | Recommended Precautions |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed)[2] | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2][6] If swallowed, call a poison center or doctor.[2][3] |
| Eye Irritation | Causes serious eye irritation[3][4][5] | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[2] |
| Skin Irritation | May cause skin irritation[4][5] | Wear protective gloves. Wash skin thoroughly after handling.[4] |
| Respiratory Irritation | May cause respiratory irritation[4][5] | Avoid dust formation.[2][5] Use only in a well-ventilated area, preferably within a chemical fume hood.[4][5] |
| Environmental Hazard | Potentially toxic to aquatic life[4] | Do not let the product enter drains or the environment.[5][7] |
Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety, mandated by OSHA to protect employees from workplace hazards.[8][9]
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Wear impervious gloves (e.g., nitrile) inspected before use. Dispose of contaminated gloves after use in accordance with good laboratory practices.[5]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust, use a NIOSH (US) or CEN (EU) approved respirator.[5]
Step-by-Step Disposal Protocol
The disposal of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde must be managed as hazardous waste in compliance with Environmental Protection Agency (EPA) regulations.[10][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[12][13][14]
Step 1: Waste Collection
-
For Unused Product: If the original container is to be disposed of, it must be managed as hazardous waste.
-
For Contaminated Materials: Any materials (e.g., weighing paper, gloves, pipette tips) grossly contaminated with 3-[4-(4-phenylphenyl)phenyl]benzaldehyde should be collected as solid hazardous waste.
-
For Solutions: Collect any solutions containing this compound in a dedicated liquid hazardous waste container.
Step 2: Container Selection and Labeling
-
Container Compatibility: Use a container that is in good condition and compatible with the chemical waste.[10] For solid waste, a sealable polyethylene bag or a wide-mouth solid waste container is appropriate. For liquid waste, use a leak-proof container with a secure cap.[15]
-
Labeling: This is a critical step for regulatory compliance and safety. The EPA requires that each waste container be clearly labeled.[16][17] Your label must include:
-
The full chemical name: "3-[4-(4-phenylphenyl)phenyl]benzaldehyde" . Do not use abbreviations or chemical formulas.[10][18]
-
A clear indication of the hazards (e.g., "Irritant," "Toxic").[17]
-
The accumulation start date (this is added when the waste is moved to a Central Accumulation Area, not the satellite area).[16]
Step 3: Waste Storage (Satellite Accumulation Area)
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of the laboratory personnel generating the waste.[10][18]
-
Segregation: Store the waste container segregated from incompatible materials, such as strong oxidizing agents and strong bases.[2][19] For example, keep it separate from acids and bases.[10]
-
Container Closure: Keep the waste container closed at all times except when adding waste.[10][19] Do not leave a funnel in the container.[10]
-
Volume Limits: An SAA can hold up to 55 gallons of waste, although it is best practice to keep waste volumes to a minimum and request routine pickups.[17][18]
Step 4: Arranging for Disposal
-
Contact EHS: When your waste container is approximately 90% full, contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup.[10]
-
Professional Disposal: The chemical waste will be transported from your facility by a licensed hazardous waste contractor for final disposal, which may involve incineration or other approved methods.[5][16]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde.
Caption: Disposal workflow for 3-[4-(4-phenylphenyl)phenyl]benzaldehyde.
Spill and Emergency Procedures
In the event of a spill, your immediate response is crucial.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.[12] Do not use combustible materials like sawdust.[12]
-
Collect: Sweep up the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[2][5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policy.
Always have a spill clean-up kit readily available in the laboratory.[17]
Regulatory Framework
The management of hazardous waste is governed by several key regulations:
-
Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, this is the primary federal law governing the disposal of solid and hazardous waste.[17] It establishes a "cradle-to-grave" system for tracking hazardous waste.[16]
-
Occupational Safety and Health Administration (OSHA): OSHA sets standards for worker safety, including the Hazard Communication Standard (29 CFR 1910.1200) and regulations for Hazardous Waste Operations and Emergency Response (HAZWOPER).[8][20]
Compliance with these regulations, along with state and local rules, is mandatory.[15][17]
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Managing Hazardous Chemical Waste in the Lab. (2021, October 26). Lab Manager. [Link]
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Laboratory Waste Management: The New Regulations. (2019, June 15). MedicalLab Management. [Link]
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Personal protective equipment for handling 3-[4-(4-phenylphenyl)phenyl]benzaldehyde
An In-Depth Guide to Personal Protective Equipment for Handling 3-[4-(4-phenylphenyl)phenyl]benzaldehyde
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 3-[4-(4-phenylphenyl)phenyl]benzaldehyde. The guidance herein is synthesized from the known hazards of its constituent chemical classes—aromatic aldehydes and polyphenyl compounds—to establish a robust framework for safe laboratory operations.
Hazard Assessment: A Structurally-Informed Approach
While specific toxicological data for 3-[4-(4-phenylphenyl)phenyl]benzaldehyde is not extensively documented, a thorough hazard assessment can be conducted by examining its structural components: the benzaldehyde functional group and the terphenyl backbone.
-
Aromatic Aldehyde Group: The aldehyde group is the primary source of immediate handling hazards. A close structural analog, 4-Phenylbenzaldehyde, is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Benzaldehyde itself is known to cause irritation to the skin, eyes, and respiratory tract.[2][3] Therefore, it is critical to prevent contact with skin and eyes and to avoid inhalation of dust or vapors.[4]
-
Terphenyl (Polyphenyl) Backbone: The polyphenyl structure renders the molecule practically insoluble in water, indicating a lipophilic character.[5] Compounds with this characteristic can accumulate in adipose tissue.[6] While this specific molecule has not been evaluated, the parent compound, biphenyl, has been associated with potential kidney toxicity and suggestive evidence of carcinogenicity in animal studies.[7][8] Metabolites of biphenyl compounds may also be more genotoxic than the parent compound.[7] This underscores the importance of minimizing long-term, low-level exposure.
-
Physical Form: The compound is a solid, typically a powder.[4][9] This makes inhalation of airborne particulates and direct skin contact the most significant routes of exposure during routine laboratory handling, such as weighing and transferring.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is required, integrating engineering controls with personal gear to ensure comprehensive protection. The minimum PPE for handling this compound includes a lab coat, chemical-resistant gloves, and chemical splash goggles.[10]
Engineering Controls First
Primary Control: All handling of 3-[4-(4-phenylphenyl)phenyl]benzaldehyde powder must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[9] Ensure eyewash stations and safety showers are readily accessible.[9]
Essential PPE Ensemble
| Task | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Weighing & Transfers | Required: NIOSH-approved N95 respirator (or higher, e.g., P95/P100) for dust.[1] | Required: Nitrile or Neoprene gloves (double-gloving recommended). | Required: Chemical safety goggles and a face shield.[10] | Required: Fully-buttoned lab coat. Chemical-resistant apron recommended. |
| Solution Preparation | Recommended: Respirator with organic vapor cartridges if heating or aerosolization is possible. | Required: Nitrile or Neoprene gloves. | Required: Chemical safety goggles. | Required: Fully-buttoned lab coat. |
| Spill Cleanup | Required: Air-purifying respirator with appropriate cartridges (dust and organic vapor).[11] | Required: Heavy-duty Nitrile or Butyl rubber gloves. | Required: Chemical safety goggles and a face shield. | Required: Chemical-resistant apron or coveralls. |
Detailed PPE Selection Rationale:
-
Respiratory Protection: Due to its classification as a respiratory irritant, a NIOSH-approved respirator is mandatory when handling the solid form outside of a glovebox.[1] For nuisance dust exposure, an N95 particle respirator is the minimum requirement.[1] If there is a potential for vapor generation (e.g., heating), a respirator with organic vapor cartridges should be used.[12]
-
Hand Protection: Nitrile or neoprene gloves provide adequate protection against aromatic compounds for splash and incidental contact. Always inspect gloves for tears or holes before use.[1] Employ proper glove removal technique to avoid contaminating your skin.[1]
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[9][10] When weighing or transferring powder, a face shield must be worn in addition to goggles to protect the entire face from splashes or airborne particles.[10]
-
Body Protection: Wear a clean, fully buttoned laboratory coat. For procedures involving larger quantities or a high risk of splashing, supplement with a chemical-resistant apron.[13]
Operational and Disposal Plans
A self-validating protocol involves not just wearing PPE, but integrating its use into a comprehensive handling and disposal workflow.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Perform all weighing and transfers on a disposable weigh paper or in a tared container within the fume hood to contain any spilled powder.
-
Use spatulas and tools gently to avoid creating airborne dust.
-
-
Post-Handling:
-
After handling, carefully wipe down the work surface in the fume hood with a damp cloth.
-
Remove PPE in the correct order: first gloves, then face shield/goggles, then lab coat.
-
Wash hands and any exposed skin thoroughly with soap and water.[9]
-
Spill Management and Disposal Workflow
The primary directive for disposal is to treat 3-[4-(4-phenylphenyl)phenyl]benzaldehyde and all contaminated materials as hazardous chemical waste.[14]
Caption: Workflow for spill response and routine hazardous waste disposal.
Spill Cleanup:
-
Evacuate and restrict access to the spill area.
-
Don the appropriate spill-level PPE.
-
Gently cover the solid spill with an inert, non-combustible absorbent material like sand or vermiculite to avoid raising dust.[2]
-
Carefully sweep up the contained material and place it into a suitable, sealed, and clearly labeled container for disposal.[1][9]
-
Do not flush any material down the drain.[14]
Waste Disposal:
-
Collection: All waste, including contaminated gloves, weigh papers, and absorbent materials, must be collected in a designated hazardous waste container.[14]
-
Storage: Keep the waste container tightly closed and store it in a cool, dry, well-ventilated area designated for hazardous waste.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[1][14]
References
-
Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs) | Chemical Research in Toxicology - ACS Publications. Available from: [Link]
-
Cytotoxic effects of biphenyl and hydroxybiphenyls on isolated rat hepatocytes - PubMed. Available from: [Link]
-
Human Health Effects of Biphenyl: Key Findings and Scientific Issues - PMC. Available from: [Link]
-
Biphenyl (CICADS) - INCHEM. Available from: [Link]
-
TOXICOLOGICAL REVIEW OF BIPHENYL - Integrated Risk Information System. Available from: [Link]
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Mandarin Aldehyde 10% (Firmenich) SDS-6155 - The Perfumers Apprentice. Available from: [Link]
-
BENZALDEHYDE - Techno PharmChem. Available from: [Link]
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Safety data sheet - CPAChem. Available from: [Link]
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Personal Protective Equipment (PPE). Available from: [Link]
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UAH Laboratory Personal Protective Equipment. Available from: [Link]
-
Understanding and Mitigating Contaminant Exposure in Firefighting: Comprehensive Review of Firefighter PPE on Contamination, Health Risks, and Decontamination Methods - MDPI. Available from: [Link]
-
MSDS of 4-Phenylbenzaldehyde. Available from: [Link]
-
OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration. Available from: [Link]
-
SAFETY DATA SHEET - Thermo Fisher Scientific. Available from: [Link]
-
p-Phenylbenzaldehyde(4-BPAL) | Mitsubishi Gas Chemical Trading, Inc. Available from: [Link]
-
Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]
-
Showing Compound 3-Phenyl benzaldehyde (FDB007745) - FooDB. Available from: [Link]
-
Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling - MDPI. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
